molecular formula C12H12O3 B1310759 2,2-Dimethyl-2H-chromene-6-carboxylic acid CAS No. 34818-56-9

2,2-Dimethyl-2H-chromene-6-carboxylic acid

Cat. No.: B1310759
CAS No.: 34818-56-9
M. Wt: 204.22 g/mol
InChI Key: AXICIBPYBONRSP-UHFFFAOYSA-N
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Description

Anofinic acid, also known as anofinate, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position. Anofinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, anofinic acid is primarily located in the membrane (predicted from logP). Outside of the human body, anofinic acid can be found in mushrooms. This makes anofinic acid a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXICIBPYBONRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415747
Record name 2,2-Dimethyl-2H-chromene-6-carboxylic acid
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Molecular Weight

204.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Anofinic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34818-56-9
Record name Anofinic acid
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Record name 2,2-Dimethyl-2H-chromene-6-carboxylic acid
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Record name 2,2-dimethyl-2H-chromene-6-carboxylic acid
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Record name Anofinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 °C
Record name Anofinic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 2,2-Dimethyl-2H-chromene-6-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies, ensuring scientific integrity and practical applicability.

Molecular Identity and Physicochemical Properties

This compound, also known as Anofinic acid, belongs to the benzopyran class of organic compounds. Its core structure features a bicyclic system where a pyran ring is fused to a benzene ring, with a carboxylic acid moiety and a gem-dimethyl group conferring specific chemical characteristics.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
CAS Number 34818-56-9
IUPAC Name This compound
Physical State Solid
Melting Point 160 °C
Boiling Point 427.0 ± 45.0 °C (Predicted)
pKa 4.50 ± 0.40 (Predicted)
XLogP3 2.8

Structural Representation:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the pyran ring, and the singlet for the two equivalent methyl groups. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the aromatic and vinyl carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid group.[1] While a spectrum is noted as available in databases, specific chemical shift data is not readily accessible in the public domain.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[3]

  • A strong C=O stretch from the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[3]

  • C=C stretching absorptions for the aromatic and pyran rings in the 1450-1600 cm⁻¹ region.

  • C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.22. Common fragmentation patterns for similar structures may involve the loss of a methyl group, the carboxylic acid group, or cleavage of the pyran ring.[4]

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes for chromene derivatives. A plausible and commonly employed strategy involves the reaction of a suitably substituted phenol with an α,β-unsaturated carbonyl compound or its equivalent.

Synthetic Strategy: Knoevenagel Condensation followed by Cyclization

A potential synthetic route could involve the Knoevenagel condensation of 4-hydroxybenzaldehyde with a suitable active methylene compound, followed by subsequent reactions to form the pyran ring and introduce the gem-dimethyl group.[5][6]

Conceptual Workflow for Synthesis:

synthesis_workflow start 4-Hydroxybenzoic acid (Starting Material) step1 Protection of Carboxylic Acid start->step1 e.g., Esterification step2 Reaction with 3-chloro-3-methyl-1-butyne step1->step2 Williamson Ether Synthesis step3 Intramolecular Cyclization step2->step3 Thermal or Acid-catalyzed step4 Deprotection step3->step4 Hydrolysis end This compound step4->end

Caption: Conceptual synthesis workflow for this compound.

Step-by-Step Protocol (Illustrative):

  • Protection of the Carboxylic Acid: 4-Hydroxybenzoic acid is first protected, for instance, by converting it to its methyl or ethyl ester, to prevent its interference in subsequent steps.

  • O-Alkylation: The protected 4-hydroxybenzoate is reacted with 3-chloro-3-methyl-1-butyne in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the corresponding propargyl ether.

  • Claisen Rearrangement and Cyclization: The propargyl ether undergoes a thermal or acid-catalyzed Claisen-type rearrangement followed by intramolecular hydroalkoxylation to construct the 2,2-dimethyl-2H-chromene ring system.

  • Deprotection: The protecting group on the carboxylic acid is removed, typically by hydrolysis under acidic or basic conditions, to yield the final product.

Purification

Purification of the final compound is critical to remove any unreacted starting materials, byproducts, or residual solvents.

  • Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is crucial and would need to be determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Potential solvent systems could include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent gradient, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the desired product from impurities.

Biological and Pharmacological Significance

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7] These activities are highly dependent on the substitution pattern on the chromene ring.

While specific studies on the biological activity of this compound are limited in publicly available literature, the general class of chromene carboxylic acids has been investigated for various therapeutic applications. For instance, some chromene derivatives have shown potential as anticancer agents.[8] The presence of both the chromene nucleus and a carboxylic acid moiety suggests potential for various biological interactions.

It has been noted that this compound is a natural product found in organisms such as Aspergillus duricaulis and Curvularia fallax.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Harmful if inhaled [1]

Recommended Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-f. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anofinic acid. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

  • Fu, X. B., Wang, X. F., Chen, J. N., Wu, D. W., Li, T., Shen, X. C., & Qin, J. K. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 20(10), 18565–18584. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. Retrieved from [Link]

  • Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3616–o3617. [Link]

  • Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Jiang, L., Peng, P., Li, M., Li, L., Zhao, M., Yuan, M., & Yuan, M. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Catalysts, 12(5), 491. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2733-2742. [Link]

  • Reddy, R. J., et al. (2018). An organocatalytic [4 + 2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes has been developed. The Journal of Organic Chemistry, 83(6), 3409-3416. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28247–28261. [Link]

  • Debbabi, M., et al. (2023). Coumarin–Dithiocarbamate Derivatives as Biological Agents. Molecules, 28(14), 5482. [Link]

  • Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Khan, K. M., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1593. [Link]

  • Schörkl, M., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Catalysts, 11(11), 1361. [Link]

  • Google Patents. (n.d.). US 11555023 B2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Deriv. Retrieved from [Link]

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Sources

A Technical Guide to the Discovery and Synthesis of Chromene Carboxylic Acids: From Serendipity to Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromene nucleus, a heterocyclic scaffold composed of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic molecules with profound biological activities.[1][2] This guide provides a technical deep-dive into the discovery, synthesis, and therapeutic landscape of a specific, highly valuable subclass: chromene carboxylic acids. We will navigate from foundational synthetic routes to cutting-edge catalytic methodologies, elucidate the rationale behind experimental designs, and explore the diverse pharmacological applications that establish these compounds as privileged scaffolds in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of chromene carboxylic acids in their work.

The Chromene Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The chromene ring system is a quintessential example of such a scaffold.[2] Naturally occurring chromenes, including flavonoids, tocopherols, and anthocyanins, exhibit a wide array of biological functions.[3] Synthetic derivatives have expanded this chemical space, leading to compounds with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][4]

The addition of a carboxylic acid moiety to the chromene core introduces a critical functional group that can dramatically influence the molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets. The carboxyl group can act as a hydrogen bond donor and acceptor, or as a metal-chelating group, often serving as a key anchoring point within the active site of an enzyme.[5] This functionalization is a pivotal step in transforming a general chromene scaffold into a targeted therapeutic agent.

The Genesis of Chromene Carboxylic Acids: Key Synthetic Discoveries

The "discovery" of chromene carboxylic acids is not a single event but rather an evolution of synthetic organic chemistry. The ability to synthesize these molecules unlocked the potential to study their biological effects. Early methods often involved multi-step sequences with harsh conditions. A significant advancement has been the development of one-pot, multi-component reactions (MCRs), which offer a more efficient and environmentally friendly approach to synthesizing complex molecules like 2-amino-4H-chromenes.[6]

More recently, the focus has shifted towards highly efficient and selective catalytic methods. These modern techniques provide unprecedented control over the molecular architecture, enabling the synthesis of complex chromene carboxylic acids that were previously inaccessible.

Modern Synthetic Strategies and Methodologies

The contemporary synthesis of chromene carboxylic acids is characterized by elegance and efficiency. Below, we explore two powerful, field-proven methodologies.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

One of the most innovative approaches for synthesizing 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[7][8] This redox-neutral process is highly efficient and represents a significant leap in synthetic strategy.

Causality and Experimental Rationale: This method utilizes N-phenoxyacetamides as the aromatic precursor and methyleneoxetanones as a novel three-carbon source.[8] The rhodium catalyst facilitates the direct functionalization of a C-H bond on the phenoxy starting material, a process that avoids the need for pre-functionalized substrates (e.g., halides or boronic acids), thus improving atom economy. The use of a solvent plays a critical controlling role in the reaction's outcome and regioselectivity.[7][8] The choice of Cesium Acetate (CsOAc) as a base is crucial for the concerted metalation-deprotonation step, which is often rate-limiting.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acid

Objective: To synthesize a 2H-chromene-3-carboxylic acid derivative via a C-H activation/[3+3] annulation cascade.[7][8]

Materials:

  • N-phenoxyacetamide (1 equiv., 0.2 mmol)

  • Methyleneoxetanone (1.5 equiv., 0.3 mmol)

  • [Cp*RhCl₂]₂ (catalyst, 2.5 mol%)

  • CsOAc (base, 1 equiv., 0.2 mmol)

  • Acetonitrile (MeCN) or Methanol (MeOH) as solvent (1.0 mL)

Procedure:

  • To a sealed reaction tube, add N-phenoxyacetamide, [Cp*RhCl₂]₂, and CsOAc.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the solvent (MeCN) followed by the methyleneoxetanone via syringe.

  • Seal the tube and place it in a pre-heated oil bath at 60 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Self-Validation: The success of this protocol is validated by the high regioselectivity and yield. Control experiments confirm that both the rhodium catalyst and the CsOAc base are indispensable for the reaction to proceed.[7] The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology is particularly effective for synthesizing chromone-2-carboxylic acids.[9]

Causality and Experimental Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[9] This method often leads to cleaner reactions with fewer by-products, simplifying purification. The optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for achieving high yields, which can be improved to over 85%.[9] This approach is robust, cost-effective, and scalable, making it suitable for creating diverse libraries of chromone-based compounds for drug discovery.[9]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of chromene carboxylic acids.

G start Starting Materials (e.g., N-phenoxyacetamide, 1-(2-hydroxyphenyl)ethanone) reaction Chemical Transformation (e.g., C-H Activation, Annulation, Oxidation) start->reaction reagents Reagents & Catalyst (e.g., [Cp*RhCl2]2, Base, Solvent, Oxidant) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis product Final Product (Chromene Carboxylic Acid) analysis->product Verified Structure G Proposed Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site (hCA) ActiveSite Active Site (Contains Zn²⁺ ion) Product Product (H⁺ + HCO₃⁻) ActiveSite->Product Catalyzes Inhibition Inhibition of Catalytic Activity Substrate Substrate (CO₂ + H₂O) Substrate->ActiveSite Binds Product->Inhibition Blocked Inhibitor Chromene Carboxylic Acid Derivative (e.g., with Sulfonamide) Inhibitor->ActiveSite Binds to Zn²⁺ and active site residues

Caption: Inhibition of carbonic anhydrase by a chromene derivative.

Future Perspectives and Conclusion

The journey of chromene carboxylic acids from academic curiosities to high-value therapeutic scaffolds is a testament to the power of synthetic innovation. The development of green and catalytic methods has made these structures more accessible than ever, paving the way for extensive biological screening and lead optimization. [10]Future research will likely focus on expanding the structural diversity through late-stage functionalization, exploring novel biological targets, and leveraging computational chemistry to design next-generation inhibitors with enhanced potency and selectivity. The chromene carboxylic acid core remains a fertile ground for discovery, promising new solutions to pressing challenges in medicine.

References

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade.
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. N/A.
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  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - NIH.
  • Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. PMC - NIH.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
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  • Chroman Carboxylic Acids and Their Derivatives.
  • Biological importance of structurally diversified chromenes.
  • Chromenes: Phytomolecules with Immense Therapeutic Potential.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. MDPI.
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An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromene Scaffold

The 2,2-dimethyl-2H-chromene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and biologically active molecules.[1] Its unique structural features contribute to favorable pharmacokinetic properties, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 2,2-Dimethyl-2H-chromene-6-carboxylic acid, focusing on its synthesis, detailed characterization, and potential applications in drug discovery.

Core Molecular Identity: Structure and SMILES Notation

This compound is a heterocyclic compound featuring a bicyclic system where a pyran ring is fused to a benzene ring. The "2,2-dimethyl" designation indicates the presence of two methyl groups at the C2 position of the pyran ring, and the "6-carboxylic acid" specifies the location of the carboxyl functional group on the benzene ring.

Canonical SMILES: CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C

This Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear, text-based representation of the molecule's two-dimensional structure, which is invaluable for cheminformatics and database searches.

Key Structural Features:

  • Chromene Core: A bicyclic heteroaromatic system.

  • Gem-dimethyl Group: Two methyl groups on the same carbon (C2), which can influence the molecule's conformation and metabolic stability.

  • Carboxylic Acid Group: A key functional group that can participate in hydrogen bonding and salt formation, significantly impacting solubility and biological target interactions. The carboxylic acid moiety is a common feature in many drugs, though its bioisosteric replacement is an active area of research in drug design.[2]

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of methods exist for the synthesis of the 2H-chromene core, a common and effective strategy involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or its equivalent.[3] The following protocol outlines a plausible and scientifically sound approach for the synthesis of this compound, starting from the readily available 4-hydroxybenzoic acid. This proposed synthesis is based on established chemical principles for chromene formation.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Hydroxybenzoic acid B Methyl 4-hydroxybenzoate A->B Esterification (MeOH, H+) C Methyl 2,2-dimethyl-2H-chromene-6-carboxylate B->C Annulation (3-Chloro-3-methyl-1-butyne, Base) D This compound C->D Hydrolysis (LiOH or NaOH)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Hydroxybenzoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add methanol (a sufficient volume to dissolve the starting material) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxybenzoate.

Step 2: Annulation to Form the Chromene Ring

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4]

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride (1.1 - 1.5 eq), to the solution and stir for a short period at room temperature.

  • Alkylation: Add 3-chloro-3-methyl-1-butyne (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to a temperature that facilitates both the initial propargylation and the subsequent[5][5]-sigmatropic rearrangement and cyclization to form the chromene ring. This temperature can range from 80 to 140 °C, depending on the solvent and base used. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain methyl 2,2-dimethyl-2H-chromene-6-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the methyl 2,2-dimethyl-2H-chromene-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Scientific Integrity: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data for this compound.

Analytical Technique Expected Observations and Interpretations
¹H NMR - Singlet (6H): Around δ 1.4-1.6 ppm, corresponding to the two methyl groups at the C2 position. - Doublet (1H): Around δ 5.6-5.8 ppm, for the vinylic proton at C3. - Doublet (1H): Around δ 6.2-6.4 ppm, for the vinylic proton at C4. - Aromatic Protons (3H): In the range of δ 6.8-8.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Broad Singlet (1H): A downfield signal (typically > δ 10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR - Aliphatic Carbons: Resonances for the two methyl carbons and the quaternary C2 carbon. - Vinylic Carbons: Signals for the C3 and C4 carbons of the pyran ring. - Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with the carboxyl-bearing carbon being downfield. - Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 165-185 ppm.[6]
Infrared (IR) Spectroscopy - Broad O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. - C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. - C=C Stretches: Absorptions in the 1600-1650 cm⁻¹ region for the aromatic and vinylic double bonds. - C-O Stretch: A signal in the 1200-1300 cm⁻¹ range for the ether linkage in the chromene ring.
Mass Spectrometry (MS) - Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂O₃ = 204.22 g/mol ). - Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of a methyl group (M-15), the loss of the carboxylic acid group (M-45), and other fragments resulting from the cleavage of the chromene ring.

Applications in Drug Discovery and Development

The 2,2-dimethyl-2H-chromene scaffold is a recurring motif in compounds with a wide range of biological activities. While specific studies on this compound are emerging, the known activities of related compounds suggest several promising avenues for its application in drug discovery.

Potential as an Anticancer Agent

Numerous derivatives of the 2,2-dimethyl-2H-chromene core have been synthesized and evaluated for their anticancer properties.[4] The structural similarity of this scaffold to known anticancer agents like Seselin, which inhibits the Hypoxia-Inducible Factor (HIF), suggests that this compound and its derivatives could be valuable leads in oncology research.[4]

Neuroprotective Properties

The chromene nucleus is also present in compounds with neuroprotective effects. Research into 2,2-dimethylbenzopyran derivatives has shown their potential to protect neurons in models of oxygen-glucose deprivation.[7] The carboxylic acid functionality of the title compound could be leveraged to improve solubility and target engagement in the development of new treatments for neurodegenerative diseases.

Visualizing a Potential Mechanism of Action: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a 2,2-dimethyl-2H-chromene derivative might exert its therapeutic effects, for instance, by inhibiting a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Chromene 2,2-Dimethyl-2H-chromene -6-carboxylic acid Chromene->KinaseA Inhibits

Sources

Technical Guide: Solubility Profiling of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid

[1][2][3][4][5]

Executive Summary

Compound Identity: 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS: 34818-56-9), also known as Anofinic acid .[1][2][3][4][5] Relevance: This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzopyran (chromene) tail with a polar carboxylic acid head.[1][2][3][4][5] It serves as a key intermediate in the synthesis of retinoids, anti-viral agents, and specific alkaloids found in Piper species.[1][2][3][4][5]

The Challenge: Solubility is the rate-limiting step in both chemical synthesis and biological assay development for this class of compounds.[1][2][3][4][5] Its amphiphilic nature—possessing a moderately high LogP (~2.[1][2][3][4][5]8) yet an ionizable acidic group—requires a nuanced solvent strategy.[1][2][3][4][5] This guide provides a scientifically grounded approach to solubilizing, analyzing, and processing this compound.

Physicochemical Profiling & Mechanism

To predict solubility behavior without trial-and-error, we must analyze the molecular interaction potential.[1][2][3][4][5]

Structural Analysis[1][2][3][4][5][6]
  • Lipophilic Domain: The 2,2-dimethyl-2H-chromene ring provides significant hydrophobic character.[1][2][3][4][5] The gem-dimethyl group adds steric bulk, disrupting crystal packing efficiency compared to planar chromenes, which generally enhances solubility in organic solvents.[1][2][3][4][5]

  • Hydrophilic Domain: The C6-carboxylic acid is a hydrogen bond donor (HBD) and acceptor (HBA).[1][2][3][4][5] In non-polar solvents, it tends to form cyclic dimers, artificially increasing apparent lipophilicity.[1][2][3][4][5]

Key Physicochemical Metrics
PropertyValue (Approx)Implication for Solubility
LogP 2.8Moderately lipophilic.[1][2][3][4][5] Preferential solubility in organic solvents over water.[1][2][3][4][5]
pKa ~4.5Ionizes at pH > 5.[1][2][3][4][5]5. Solubility in water is pH-dependent (high at pH 7.4, low at pH 1.2).[1][2][3][4][5]
Melting Point 160 °CHigh crystal lattice energy.[1][2][3][4][5] Dissolution will likely require energy input (heat/sonication) in borderline solvents.[1][2][3][4][5]
H-Bond Donors 1 (COOH)Soluble in H-bond accepting solvents (DMSO, Alcohols).[1][2][3][4][5]

Solubility Landscape: Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and the compound's LogP/pKa profile, the following solvent compatibility matrix is derived.

Predicted Solubility Tiers
Solvent ClassSolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Disrupts carboxylic acid dimerization; interacts strongly with the aromatic system.[1][2][3][4][5] Ideal for stock solutions.[1][2][3][4][5]
Polar Protic Methanol, Ethanol, IPA High (>20 mg/mL) Forms H-bonds with the carboxyl group.[1][2][3][4][5] Good for transfers and reactions.
Moderately Polar THF, Ethyl Acetate, Acetone Moderate (5-20 mg/mL) Good general solubility.[1][2][3][4][5] Ethyl Acetate is the preferred extraction solvent.[1][2][3][4][5]
Chlorinated DCM, Chloroform Moderate-High Excellent for the chromene core, but may require small % of MeOH to break acid dimers.[1][2][3][4][5]
Non-Polar Hexane, Heptane, Toluene Low (<1 mg/mL) The polar carboxyl head group resists solvation.[1][2][3][4][5] Useful only as anti-solvents for crystallization.[1][2][3][4][5]
Aqueous Water (pH < 4) Insoluble Uncharged form precipitates.[1][2][3][4][5]
Aqueous Buffer PBS (pH 7.4), 0.1M NaOH High (as salt) Deprotonation (COO⁻) renders the molecule water-soluble.[1][2][3][4][5]

Experimental Protocols

Do not rely on visual estimation.[1][2][3][4][5] Use these validated workflows to determine exact solubility limits for your specific application.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Use this for Formulation and Pre-clinical Profiling.[1][2][3][4][5]

  • Preparation: Weigh 5 mg of this compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Saturation: Cap and shake (orbital shaker) at 25°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.[1][2][3][4][5]

  • Equilibration: Allow the vial to stand for 2 hours to settle undissolved solids.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon binds carboxylic acids).[1][2][3][4][5]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this for Biological Assays.[1][2][3][4][5]

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure turbidity via Absorbance at 620 nm.

    • Interpretation: High absorbance = Precipitation (Poor kinetic solubility).[1][2][3][4][5]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis, Analysis, or Bioassay).

SolubilityWorkflowStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis(Reactions)Start->SynthesisPurificationPurification(Crystallization)Start->PurificationAnalysisAnalytical(HPLC/NMR)Start->AnalysisDMSO_Stock1. Dissolve in DMSO(10-20 mM)BioAssay->DMSO_StockSaltFormAlternative: Convert toNa+ SaltBioAssay->SaltFormIf ppt occursDCM_THFAprotic Solvents(DCM, THF, DMF)Synthesis->DCM_THFRecrystRecrystallization SystemPurification->RecrystMobilePhaseMobile Phase:ACN/Water + 0.1% Formic AcidAnalysis->MobilePhaseNMR_SolvNMR Solvent:DMSO-d6 or CDCl3Analysis->NMR_SolvDilution2. Dilute in Buffer(Keep DMSO <1%)DMSO_Stock->DilutionSolventPairSolvent: EtOH or EtOAcAnti-solvent: HexaneRecryst->SolventPair

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue path indicates biological handling; Red indicates synthetic chemistry.[1][2][3][4][5]

Critical Application Notes

Recrystallization Strategy

For purification of crude material (e.g., post-synthesis), exploit the temperature-dependent solubility in alcohols.[1][2][3][4][5]

  • Method: Dissolve the acid in boiling Ethanol (or Methanol). Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Alternative: Dissolve in minimal Ethyl Acetate; add Hexane until cloudy.

Chromatography (HPLC)

Because of the carboxylic acid moiety, peak tailing is a common issue on C18 columns.[1][2][3][4][5]

  • Solution: Always use a buffered mobile phase.[1][2][3][4][5]

    • Acidic: Water + 0.1% Formic Acid (keeps the molecule protonated/neutral, increasing retention).[1][2][3][4][5]

    • Basic: 10mM Ammonium Bicarbonate (deprotonates the molecule, reducing retention but improving peak shape).[1][2][3][4][5]

Storage
  • Solid State: Stable at room temperature.[1][2][3][4][5]

  • Solution: DMSO stocks should be stored at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1][2][3][4][5]

References

  • PubChem. this compound (Anofinic acid) Compound Summary. National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4][5]

  • Kvach, M. V., et al. Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines.[1][2][3][4][5][6] (Demonstrates solubility/handling of similar carboxyphenyl-chromene systems). Bioconjugate Chemistry. [Link]

Methodological & Application

cytotoxicity testing of 2,2-Dimethyl-2H-chromene-6-carboxylic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid (DMCCA) in Cancer Drug Discovery

Abstract & Introduction

This compound (DMCCA) acts as a critical "privileged scaffold" in medicinal chemistry. Structurally, it serves as the core pharmacophore for third-generation retinoids (e.g., Tamibarotene analogs) and has demonstrated potential in modulating the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Unlike non-specific cytotoxic agents, DMCCA and its derivatives often exhibit cytostatic properties or induce differentiation, making standard cytotoxicity endpoints (like rapid necrosis) insufficient for accurate characterization.

This application note provides a rigorous, self-validating framework for evaluating the cytotoxic and antiproliferative profile of DMCCA. It addresses the specific physicochemical challenges of this lipophilic carboxylic acid—specifically its solubility-dependent bioavailability and pH sensitivity in cell culture media.

Key Biological Targets:

  • Primary: Retinoid X Receptors (RXR) modulation.

  • Secondary: HIF-1

    
     pathway inhibition and Reactive Oxygen Species (ROS) generation.
    

Compound Management & Preparation

The carboxylic acid moiety of DMCCA (pKa ~4.5) presents unique solubility challenges in physiological buffers. Improper handling leads to micro-precipitation, causing false-negative cytotoxicity data.

Solubility Profile
SolventSolubility LimitStorage Stability (-20°C)Notes
DMSO >50 mM6 MonthsPreferred stock solvent.
Ethanol ~10 mM1 MonthEvaporation risk affects concentration.
PBS (pH 7.4) <100

M
UnstableRequires pre-dissolution in DMSO.
Culture Media <50

M
Immediate UseProtein binding (BSA/FBS) stabilizes solution.
Stock Solution Protocol
  • Weighing: Dissolve 10 mg of DMCCA (MW: 204.22 g/mol ) in 2.45 mL of anhydrous DMSO to create a 20 mM Master Stock .

  • Clarification: Vortex for 60 seconds. If visual turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into amber glass vials (light sensitive) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the Master Stock 1:1000 in culture media immediately before dosing to achieve the highest test concentration (e.g., 20

    
    M at 0.1% DMSO).
    

Critical Control: Always include a "Vehicle Control" containing the exact % v/v of DMSO used in the highest drug concentration (typically 0.1% - 0.5%).

Experimental Design: The "Why" and "How"

To distinguish between cytotoxicity (cell killing) and cytostasis (growth arrest)—a common feature of chromene derivatives—we utilize a dual-assay approach.

Cell Line Selection
  • MCF-7 (Breast): High sensitivity to ROS-inducing agents and retinoids.

  • HepG2 (Liver): Metabolic competence (evaluates if DMCCA requires bioactivation).

  • A549 (Lung): Standard model for HIF-1 pathway evaluation.

Experimental Workflow Diagram

Cytotoxicity_Workflow Start Compound Prep (20mM DMSO Stock) QC Solubility Check (Turbidity Assessment) Start->QC QC->Start Precipitate (Sonicate) Seeding Cell Seeding (3-5k cells/well) QC->Seeding Clear Dosing Serial Dilution Dosing (0.1 - 100 µM) Seeding->Dosing 24h Attachment Incubation Incubation (48h - 72h) Dosing->Incubation Assay_Branch Assay Selection Incubation->Assay_Branch MTT Metabolic Activity (MTT/MTS Assay) Endpoint: IC50 Assay_Branch->MTT Primary Screen FACS Mechanism Validation (Annexin V / PI) Endpoint: Apoptosis vs Necrosis Assay_Branch->FACS Secondary Validation Analysis Data Analysis (Non-linear Regression) MTT->Analysis FACS->Analysis

Figure 1: Decision-matrix workflow for evaluating DMCCA cytotoxicity, emphasizing quality control at the solubility stage.

Protocol 1: Metabolic Competence Assay (MTT/MTS)

This assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. Since DMCCA may affect mitochondrial function (ROS generation), MTS is preferred over MTT as it does not require solubilization of formazan crystals, reducing handling errors.

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to ensure log-phase growth.

    • Self-Validation: Leave column 1 as "Blank" (Media only) and Column 12 as "Positive Control" (10

      
      M Doxorubicin).
      
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing DMCCA (0, 1, 5, 10, 25, 50, 100 
    
    
    
    M).
    • Note: Ensure DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 20

    
    L MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm.
    
  • Calculation:

    
    
    

Protocol 2: Mechanistic Validation (Annexin V/PI Flow Cytometry)

Chromene derivatives often induce apoptosis via the intrinsic (mitochondrial) pathway. This protocol differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with DMCCA at the IC

    
     and 2 
    
    
    
    IC
    
    
    concentrations determined in Protocol 1 for 24 hours.
  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Crucial: Do not over-trypsinize, as this strips phosphatidylserine receptors.

  • Staining: Wash cells in cold PBS. Resuspend in 1X Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Acquisition: Analyze via Flow Cytometer within 1 hour.

  • Gating Strategy:

    • Q1 (UL): Necrotic (PI positive only).

    • Q2 (UR): Late Apoptotic (Double positive).

    • Q3 (LL): Live (Double negative).

    • Q4 (LR): Early Apoptotic (Annexin V positive only).

Mechanistic Pathway Visualization

Understanding the downstream effects of DMCCA is vital for interpreting data. The diagram below illustrates the hypothesized mechanism where the chromene scaffold induces ROS stress and modulates Bcl-2 family proteins.

Chromene_Mechanism DMCCA DMCCA (Chromene Scaffold) RXR RXR/RAR Receptors DMCCA->RXR Binding ROS ROS Generation (Oxidative Stress) DMCCA->ROS Induction Bcl2 Bcl-2 (Downregulation) RXR->Bcl2 Transcription Mito Mitochondrial Dysfunction ROS->Mito Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Bcl2->Mito Inhibition Lost Bax Bax (Upregulation) Bax->Mito Pore Formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action. DMCCA triggers dual-pathway stress via receptor modulation and ROS generation, converging on mitochondrial apoptosis.

References

  • Cheng, Y., et al. (2023).[1] "2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nakamura, H., et al. (2006). "Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kemnitzer, W., et al. (2008). "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "this compound (Anofinic Acid)." National Center for Biotechnology Information.

Sources

Application Note & Protocols: 2,2-Dimethyl-2H-chromene-6-carboxylic Acid as a Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,2-dimethyl-2H-chromene moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and biologically active compounds.[1][2] Its inherent structural features often confer favorable interactions with various biological targets. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2,2-Dimethyl-2H-chromene-6-carboxylic acid as a versatile building block. We will explore its core reactivity, provide validated, step-by-step protocols for key synthetic transformations, and discuss its application in the synthesis of high-value molecules, including cannabinoid analogs and diverse compound libraries for screening.

Introduction: The Strategic Value of the Chromene Scaffold

The 2H-chromene heterocycle is a cornerstone in the architecture of numerous natural products, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] The specific derivative, this compound (also known as Anofinic acid[4]), offers a unique synthetic advantage by combining this privileged chromene core with a strategically placed carboxylic acid functional group. This "handle" allows for a diverse array of chemical modifications, making it an ideal starting point for generating libraries of novel compounds. The gem-dimethyl group at the C2 position enhances metabolic stability by preventing epoxidation, a common metabolic pathway for related chromene structures.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.

Core Reactivity & Synthetic Pathways

The primary site of reactivity on this compound is the carboxyl group. This allows for several high-yield, robust transformations that are central to modern organic synthesis and medicinal chemistry. The principal synthetic routes involve the conversion of the carboxylic acid into amides, esters, and other functional groups or bioisosteres.

G cluster_derivatives Key Derivative Classes main This compound amides Amides main->amides Amide Coupling (HATU, EDC, etc.) esters Esters main->esters Esterification (Steglich, Fischer) bioisosteres Bioisosteres (e.g., Tetrazoles) main->bioisosteres Multi-step conversion caption Figure 1: Primary synthetic pathways from the core building block.

Caption: Figure 1: Primary synthetic pathways from the core building block.

Application I: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, present in over 25% of all commercial drugs.[5] The direct coupling of this compound with a diverse range of primary and secondary amines provides a rapid route to novel chemical entities.

Causality Behind Reagent Choice

The selection of a coupling reagent is critical and depends on the properties of the amine.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Ideal for coupling with less nucleophilic or sterically hindered amines. It works by forming a highly reactive activated ester, minimizing side reactions and racemization in chiral amines.[6]

  • EDC/DIC (Carbodiimides): Cost-effective and widely used. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification. N,N'-Dicyclohexylcarbodiimide (DCC) forms an insoluble urea that can be filtered off, but it is a known skin sensitizer.

  • Additives (HOBt, DMAP): 1-Hydroxybenzotriazole (HOBt) is often added with carbodiimides to suppress side reactions and reduce racemization. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, particularly in esterifications.[7]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is robust for a wide range of amines, including those that are electron-deficient or sterically demanding.[8]

Workflow Overview

Caption: Figure 2: Workflow for HATU-mediated amide coupling.

Materials and Reagents

ReagentM.W.EquivalentsPurpose
This compound204.221.0Starting Material
Amine (Primary or Secondary)Varies1.1Coupling Partner
HATU380.231.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.0Non-nucleophilic Base
N,N-Dimethylformamide (DMF), Anhydrous73.09-Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Saturated NaCl solution (brine)--Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying Agent
Silica Gel--Stationary Phase for Chromatography

Step-by-Step Methodology

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the carboxylic acid).

  • Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application II: Esterification

Ester derivatives are valuable for modulating properties like lipophilicity and cell permeability. The carboxylic acid of our building block can be readily converted to its corresponding esters.

Protocol 2: Steglich Esterification with a Sterically Hindered Alcohol

The Steglich esterification is a mild and efficient method for forming esters, particularly with secondary or tertiary alcohols where acid-catalyzed methods might fail or cause side reactions.[7] The use of DCC as a dehydrating agent and a catalytic amount of DMAP is key to its success.

Materials and Reagents

ReagentM.W.EquivalentsPurpose
This compound204.221.0Starting Material
Alcohol (e.g., tert-Butanol)Varies1.5Coupling Partner
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.2Dehydrating Agent
4-Dimethylaminopyridine (DMAP)122.170.1Catalyst
Dichloromethane (DCM), Anhydrous84.93-Solvent

Step-by-Step Methodology

  • In an oven-dried flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-6 hours.

  • Self-Validation: Monitor the reaction by TLC. The formation of the DCU precipitate is a strong indicator of reaction progress.

  • Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

  • Filter off the DCU precipitate through a pad of Celite, washing the filter cake with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Application III: Synthesis of Cannabinoid-like Scaffolds

The chromene ring is a core component of many cannabinoids, such as Cannabichromene (CBC). While not a direct precursor to natural cannabinoids like CBD or THC, this compound can be used to synthesize analogs and derivatives for biological evaluation.[9][10] For instance, the carboxylic acid can be coupled with various phenolic fragments or other side chains to explore structure-activity relationships (SAR) in cannabinoid receptor modulation.

Example Synthetic Target: Coupling the acid with olivetol (5-pentylbenzene-1,3-diol) under specific conditions could, in principle, lead to the core structure of certain cannabinoid acids, although this is a non-trivial transformation requiring specific catalytic systems. A more direct application is the synthesis of amides and esters that mimic the overall topology of cannabinoids.

Table 1: Example Derivatives and Potential Applications

Derivative ClassExample Structure (R=)Synthetic MethodPotential Application / Rationale
Amides -N(H)-CH₂-PhProtocol 1Probing hydrophobic pockets in target proteins.
Amides -N(H)-(CH₂)₂-OHProtocol 1Introduce hydrogen bond donors to improve solubility and target engagement.
Esters -O-CH(CH₃)₂Protocol 2Increase lipophilicity for enhanced membrane permeability.
Bioisosteres Tetrazole attached at C6Multi-stepMimic the acidity and H-bonding of the carboxylic acid with improved metabolic stability.[11]

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its privileged chromene core, combined with a readily derivatizable carboxylic acid handle, provides a robust platform for the rapid generation of diverse and novel small molecules. The protocols detailed herein for amide and ester formation are foundational, reliable, and adaptable for a wide range of substrates, empowering researchers to explore new chemical space in their drug discovery and development programs.

References

  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

  • Catalytic Synthesis of 2H-Chromenes. (2015). MSU Chemistry. Retrieved February 2, 2026, from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2023). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. (2023). Google Patents.
  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Anofinic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. (2006). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Retrieved February 2, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. (2023). ChemRxiv. Retrieved February 2, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 2, 2026, from [Link]

  • 5 Structures of some anti-microbial 2,2-dimethyl-2H-chromene derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (2011). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties. (2022). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Reactions of Carboxylic Acids: Esterification Using Diazomethane. (2017). YouTube. Retrieved February 2, 2026, from [Link]

  • DNA-Compatible Organic Reactions. (n.d.). Science of Synthesis. Retrieved February 2, 2026, from [Link]

  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. (n.d.). DiVA portal. Retrieved February 2, 2026, from [Link]

  • Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. (2021). YouTube. Retrieved February 2, 2026, from [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

Sources

Application Note: In Vitro Characterization of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid (Anofinic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS: 34818-56-9), also known as Anofinic Acid , represents a critical pharmacophore in medicinal chemistry. It serves as a structural scaffold for retinoid-like modulators and anti-inflammatory agents .

Unlike simple flavonoids, the specific 2,2-dimethyl-2H-chromene core confers unique lipophilicity and rigid stereoelectronic properties that mimic the polyene chain of retinoic acid. This allows the molecule to interact with nuclear receptors (RAR/RXR) and modulate inflammatory pathways (COX-2/iNOS).

Why Test This Compound?

  • Retinoid Signaling: It acts as a template for synthetic retinoids (e.g., CD437 analogs) which can induce apoptosis in leukemia cells independent of classical receptor activation.[1]

  • Anti-Inflammatory Potency: The carboxylic acid moiety at position 6, combined with the lipophilic tail, mimics non-steroidal anti-inflammatory drugs (NSAIDs), potentially inhibiting prostaglandin synthesis.

  • Metabolic Relevance: It is structurally related to endogenous Vitamin E metabolites (

    
    -CEHC), suggesting potential antioxidant or cytoprotective roles.
    

Chemical Handling & Preparation

Critical Causality: The 2H-chromene double bond is susceptible to oxidative degradation. The carboxylic acid group requires pH adjustment for aqueous solubility.[2]

ParameterSpecification
Molecular Weight 204.22 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit ~50 mM in DMSO; <1 mM in PBS (pH 7.4)
Storage -20°C, Desiccated, Protected from Light (Amber vials)
Stock Solution Protocol (10 mM)
  • Weigh 2.04 mg of compound.[3]

  • Dissolve in 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

  • QC Step: Verify clarity. Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

Assay 1: Nuclear Receptor Transactivation (Retinoid Pathway)

Objective: Determine if the compound acts as an agonist or antagonist of Retinoic Acid Receptors (RAR) or Retinoid X Receptors (RXR). Mechanism: The compound mimics the hydrophobic domain of All-Trans Retinoic Acid (ATRA), potentially bridging the ligand-binding pocket of the nuclear receptor.

Experimental Workflow Diagram

Retinoid_Assay_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1nM - 10µM) Stock->Dilution Transfection HEK293 Cells + RARE-Luciferase Plasmid Dilution->Transfection Treat Incubation 24h Incubation Transfection->Incubation Lysis Cell Lysis + Luciferin Incubation->Lysis Readout Luminescence (RLU) Lysis->Readout

Caption: Workflow for RARE-Luciferase reporter assay to detect retinoid activity.

Detailed Protocol

Materials:

  • HEK293T cells.

  • RARE-Luc reporter plasmid (containing Retinoic Acid Response Elements).

  • Control Agonist: All-Trans Retinoic Acid (ATRA, 1 µM).

  • Control Antagonist: AGN 193109.

Steps:

  • Seeding: Plate HEK293T cells at

    
     cells/well in a white 96-well plate. Incubate overnight.
    
  • Transfection: Cotransfect cells with 100 ng RARE-Luc plasmid and 10 ng Renilla luciferase (normalization control) using Lipofectamine. Incubate 6 hours.

  • Treatment:

    • Remove transfection media.

    • Add fresh media containing the test compound (0.1, 1, 10, 50, 100 µM).

    • Agonist Mode: Compound alone.

    • Antagonist Mode: Compound + 10 nM ATRA (to test inhibition of signal).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Use a Dual-Luciferase Reporter Assay System. Measure Firefly (Signal) and Renilla (Background) luminescence.

  • Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .

Validation Criteria:

  • ATRA (Positive Control) must yield >10-fold induction.

  • DMSO (Vehicle) must yield 1.0-fold induction.

Assay 2: Anti-Inflammatory Activity (NO Inhibition)[4]

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. Relevance: Chromene-6-carboxylic acids inhibit NF-


B signaling, reducing iNOS expression.
Signaling Pathway Diagram

Anti_Inflammatory_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Chromene 2,2-Dimethyl- chromene-6-COOH Chromene->NFkB Inhibits NO Nitric Oxide (NO) iNOS->NO

Caption: Proposed mechanism of action inhibiting NF-κB mediated NO production.

Detailed Protocol

Materials:

  • RAW 264.7 Macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Sulfanilamide + NED).

Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates. Allow adherence (4 hours).
    
  • Pre-treatment: Add test compound (1–50 µM) 1 hour before LPS challenge. This ensures the compound is intracellular before the signaling cascade begins.

    • Note: Keep DMSO concentration < 0.1%.

  • Stimulation: Add LPS (final conc. 1 µg/mL). Incubate for 18–24 hours.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh transparent plate.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution. Incubate 10 min in dark.

    • Add 50 µL NED solution. Incubate 10 min.

  • Readout: Measure Absorbance at 540 nm.

  • Viability Check (Crucial): Perform an MTT/CCK-8 assay on the remaining cells to ensure NO reduction is due to pathway inhibition, not cell death.

Data Calculation:



Assay 3: Apoptosis Induction (Cancer Selectivity)

Objective: Assess if the compound induces apoptosis in leukemia cells (HL-60 or NB4), mimicking the activity of synthetic retinoid CD437.

Protocol Summary:

  • Cells: HL-60 (Human Promyelocytic Leukemia).

  • Treatment: Treat cells with compound (0.1 – 10 µM) for 24 hours.

  • Marker: Caspase-3/7 Glo Assay (Luminescent).

  • Expectation: If the compound mimics CD437, expect a sharp increase in Caspase 3/7 activity at >1 µM, indicating rapid apoptosis.

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media High lipophilicity; Conc. >50 µMSonicate stock; Use BSA-containing media to solubilize.
High Cell Toxicity Non-specific membrane disruptionReduce conc. <10 µM; Verify with LDH release assay.
No Retinoid Activity Compound is a "Scaffold" not "Lead"Test in Antagonist mode; molecule may block receptor without activating it.

References

  • Orjala, J., et al. (1993). Two chromenes and a prenylated benzoic acid derivative from Piper aduncum. Phytochemistry. Link

  • Mologni, L., et al. (1999). The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells.[1] Blood. Link

  • Cheng, Y., et al. (2010). Anti-inflammatory chromene derivatives.[4][5][6] ResearchGate. Link

  • PubChem. this compound (CID 5319235).[3] NIH. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-2H-chromene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-2H-chromene-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable chromene derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a versatile building block in medicinal chemistry and materials science. Its purification, however, can be challenging due to its specific chemical properties and the nature of the impurities generated during its synthesis. Common synthetic routes, such as the Knoevenagel condensation, can introduce a variety of byproducts and unreacted starting materials that require a systematic purification strategy. This guide will equip you with the knowledge to identify and resolve these purification hurdles effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question 1: My this compound is not crystallizing, or is "oiling out" of solution. What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue that typically points to problems with solvent selection, purity of the material, or cooling rate.

  • Causality: The target compound is too soluble in the chosen solvent, even at low temperatures, or the presence of impurities is disrupting the crystal lattice formation. A rapid cooling rate can also favor the formation of a supersaturated oil over an ordered crystal structure.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: If the compound is too soluble, consider a less polar solvent. If it's not soluble enough, a more polar solvent or a solvent mixture is needed. For a nonpolar compound like this chromene derivative, a good starting point for recrystallization is a binary solvent system, such as hexane/ethyl acetate or toluene/hexane.[1] Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

    • Slow Down the Cooling Process: Allow the heated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. You can insulate the flask to further slow the cooling rate.

    • Pre-purify Your Material: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

Question 2: My recrystallized product is still impure. What are the likely contaminants and how can I remove them?

Answer:

Persistent impurities after recrystallization suggest that they have similar solubility properties to your target compound or were co-crystallized.

  • Causality: Common impurities from syntheses like the Knoevenagel condensation include unreacted starting materials (e.g., a substituted salicylaldehyde and a malonic acid derivative), the basic catalyst (e.g., piperidine or pyridine), or side-products from Michael additions.[2]

  • Troubleshooting Steps:

    • Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. Then, extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to convert your carboxylic acid into its water-soluble carboxylate salt. The neutral and basic impurities will remain in the organic layer. Separate the aqueous layer, wash it with fresh organic solvent to remove any trapped impurities, and then acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2) to precipitate your purified carboxylic acid.[3] Collect the solid by filtration.

    • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended. The less polar impurities will elute first, followed by your product.

    • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. Sometimes, a change of solvent can significantly alter the relative solubilities of your product and the impurities, leading to better separation.

Chromatography Challenges

Question 3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?

Answer:

Streaking on silica gel is a common problem with carboxylic acids.

  • Causality: The acidic proton of the carboxylic acid group can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing and poor peak shape.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[4] This will protonate the silica gel surface and your carboxylic acid, minimizing the strong ionic interactions and leading to sharper bands and better separation.

    • Check for Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Try spotting a more dilute solution on your TLC plate or loading less material onto your column.

    • Use a Different Stationary Phase: If acidifying the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

Product Stability and Handling

Question 4: I am concerned about the stability of the 2H-chromene ring during purification. What conditions should I avoid?

Answer:

The 2H-chromene ring is generally stable, but can be susceptible to ring-opening or rearrangement under harsh conditions.

  • Causality: Strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis or other unwanted side reactions.

  • Troubleshooting Steps:

    • Avoid Strong, Hot Acids and Bases: While acid-base extractions are useful, use dilute solutions (e.g., 1 M) and perform the extractions at room temperature. Avoid prolonged exposure to strong acids or bases, especially with heating.

    • Inert Atmosphere: For prolonged storage or when heating for extended periods (e.g., during a slow recrystallization), it is good practice to use an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although 2H-chromenes are generally not highly susceptible to oxidation under normal laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing this compound?

A1: While optimal solvent systems should be determined empirically, good starting points for a compound with this polarity are mixed solvent systems. Common choices include:

  • Hexane/Ethyl Acetate: A versatile system for compounds of moderate polarity.

  • Toluene/Hexane: Another good option for aromatic compounds.

  • Methanol/Water or Ethanol/Water: The carboxylic acid group provides some polarity, making aqueous alcohol mixtures a possibility.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method.

  • Procedure: Use silica gel TLC plates and a mobile phase similar to the one you are using for your column. Spot your crude material, the fractions you collect, and a co-spot (crude material and fraction in the same lane) to track the separation.

  • Visualization: The chromene ring system is UV active, so you can visualize the spots under a UV lamp (typically at 254 nm). You can also use a general stain like potassium permanganate or an acid-sensitive stain to visualize your carboxylic acid.

Q3: What are the expected spectroscopic signatures of pure this compound?

A3:

  • ¹H NMR: Expect to see characteristic signals for the gem-dimethyl group (a singlet integrating to 6H), the vinyl protons of the chromene ring, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: Look for the quaternary carbons of the gem-dimethyl group, the sp² carbons of the vinyl and aromatic rings, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

  • IR Spectroscopy: A strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹) will be present. You will also see C=C stretching frequencies for the aromatic and vinyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ) should be observed.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 10 mL per gram of crude material). Discard the aqueous layer.

  • Extract the organic layer with 1 M NaOH or saturated NaHCO₃ solution (3 x 10 mL per gram of crude material). Combine the aqueous layers.

  • Wash the combined basic aqueous layers with the original organic solvent (1 x 10 mL per gram of crude material) to remove any remaining neutral or basic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl with stirring until the pH is approximately 2 (test with pH paper).

  • A precipitate of the purified carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from a Binary Solvent System
  • Place the crude or partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., ethyl acetate or methanol) to just dissolve the solid at an elevated temperature (heat on a hot plate in a fume hood).

  • While the solution is still hot, slowly add the less polar solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the more polar solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification MethodRecommended SolventsRationale
Column Chromatography Hexane/Ethyl Acetate (with 0.1-1% Acetic Acid)Good separation for moderately polar compounds. The added acid improves peak shape for carboxylic acids.
Toluene/Ethyl Acetate (with 0.1-1% Acetic Acid)Toluene can provide different selectivity for aromatic compounds.
Recrystallization Methanol/WaterGood for moderately polar compounds with a hydrogen bond donor/acceptor.
Ethanol/WaterSimilar to methanol/water, but ethanol is less volatile.
Hexane/Ethyl AcetateA common and effective system for a wide range of polarities.
Toluene/HexaneGood for aromatic compounds, where toluene provides good solubility when hot.

Visualization of Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product extraction Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 recrystallization1 Recrystallization check_purity2 Check Purity (TLC/NMR) recrystallization1->check_purity2 chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity1->recrystallization1 Purity < 98% check_purity1->pure_product Purity > 98% check_purity2->chromatography Purity < 98% check_purity2->pure_product Purity > 98%

Caption: Decision tree for selecting a purification strategy.

Workflow for Acid-Base Extraction

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in Ethyl Acetate wash_acid 2. Wash with 1M HCl dissolve->wash_acid wash_base 3. Extract with 1M NaOH wash_acid->wash_base impurities_organic Neutral/Basic Impurities in Organic Layer wash_base->impurities_organic carboxylate_salt Carboxylate Salt in Aqueous Layer wash_base->carboxylate_salt acidify 4. Acidify with conc. HCl carboxylate_salt->acidify precipitate 5. Precipitate Pure Acid acidify->precipitate filtrate 6. Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for purification via acid-base extraction.

References

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • PubChem. Anofinic acid. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • MSU chemistry. Catalytic Synthesis of 2H‑Chromenes. [Link]

  • ResearchGate. 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. [Link]

  • PubChem. 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. [Link]

  • ACS Publications. Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • National Institutes of Health. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. [Link]

  • ChemRxiv. Amino Acid-Promoted Synthesis of 2H-Chromenes. [Link]

  • Google Patents.
  • University of Calgary. RECRYSTALLISATION. [Link]

  • National Institutes of Health. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. [Link]

  • RSC Publishing. Synthesis, structure, and stability of a novel 2H-azirine under pressure. [Link]

  • Beilstein Journals. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]

  • ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. [Link]

  • Organic Chemistry at CU Boulder. Crystallization Solvents. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Reddit. Isolation of a Carboxylic acid. [Link]

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Technical Support Center: Stability of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-2H-chromene-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a molecule possessing a reactive 2H-chromene core and a carboxylic acid functionality, understanding its stability profile is critical for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you in your research.

Introduction: The Chemical Nature of this compound

This compound is a member of the chromene family, a class of heterocyclic compounds widely investigated for their diverse biological activities. The stability of this compound in solution is governed by the interplay of its two key structural features: the electron-rich 2H-chromene ring system and the ionizable carboxylic acid group. The 2H-chromene moiety is known to be susceptible to oxidation and photodegradation, while the carboxylic acid can influence solubility and reactivity depending on the pH of the solution. This guide will address the practical implications of this chemical behavior in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation and Handling

Q1: I'm observing a change in the color of my stock solution of this compound over time. What could be the cause?

A1: A color change, typically a yellowing or browning, is a common indicator of degradation. The most likely culprit is oxidation or photodegradation of the 2H-chromene ring. The double bond in the pyran ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by exposure to light.

Troubleshooting Steps:

  • Protect from Light: Immediately upon dissolving, and during all subsequent handling and storage, protect your solution from light. Use amber vials or wrap your containers in aluminum foil.

  • Use Anhydrous, Aprotic Solvents: For stock solutions, prefer anhydrous, aprotic solvents like DMSO or DMF. Water and protic solvents can participate in degradation pathways.

  • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Freshly Prepare Solutions: The best practice is to prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines in the table below.

Q2: My compound is not fully dissolving in my chosen solvent. What do you recommend?

A2: The solubility of this compound is influenced by the protonation state of the carboxylic acid group. In neutral or acidic aqueous-based buffers, the carboxylic acid will be largely protonated, reducing its polarity and solubility in water.

Troubleshooting Steps:

  • Adjust pH: For aqueous solutions, increasing the pH to slightly basic (e.g., pH 7.5-8.5) will deprotonate the carboxylic acid to the more soluble carboxylate salt.

  • Co-solvents: Consider the use of a co-solvent. Small amounts of organic solvents like DMSO, DMF, or ethanol can be added to aqueous buffers to increase the solubility of the compound.

  • Sonication: Gentle sonication can aid in the dissolution process. Avoid excessive heating, which can promote thermal degradation.

Experimental Inconsistencies

Q3: I am seeing a loss of compound concentration in my samples during an ongoing experiment. What are the potential reasons?

A3: A decrease in the concentration of the parent compound over time points to instability under your specific experimental conditions. The primary factors to investigate are pH, temperature, and light exposure.

Troubleshooting Workflow:

G start Inconsistent Results: Loss of Compound check_light Is the experiment conducted under ambient light? start->check_light check_pH Is the solution pH extreme (highly acidic or basic)? check_light->check_pH Yes check_light->check_pH No action_light Protect from light. Use amber vials or cover with foil. check_light->action_light Yes check_temp Is the experiment run at elevated temperatures? check_pH->check_temp Yes check_pH->check_temp No action_pH Buffer the solution to a neutral pH (6.5-7.5). Perform a pH stability study. check_pH->action_pH Yes check_redox Does the medium contain oxidizing or reducing agents? check_temp->check_redox Yes check_temp->check_redox No action_temp Lower the experimental temperature if possible. Assess thermal stability. check_temp->action_temp Yes action_redox Evaluate compatibility with all media components. Consider use of antioxidants. check_redox->action_redox Yes end_node If issues persist, consider analytical method validation and sample handling procedures. check_redox->end_node Yes check_redox->end_node No

Caption: Troubleshooting workflow for compound loss in solution.

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: The most reliable way to investigate degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Approach:

  • Develop a Stability-Indicating Method: Use an HPLC method with a suitable column (e.g., C18) and a gradient elution profile that can separate the parent compound from potential degradation products.

  • Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, peroxide, heat, light) as outlined in the ICH Q1A (R2) guidelines. This will help you to generate and identify potential degradation products.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products, which provides clues to their structures.

Storage and Stability

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on the chemical properties of chromenes and carboxylic acids, the following storage conditions are recommended to maximize shelf-life.

Parameter Solid Compound Stock Solution (in organic solvent) Aqueous Solution
Temperature 2-8°C or -20°C-20°C or -80°C-20°C or -80°C (aliquoted)
Light Protect from lightProtect from light (amber vials)Protect from light (amber vials)
Atmosphere Tightly sealed containerTightly sealed, consider inert gas overlayTightly sealed, minimize headspace
Solvent N/AAnhydrous, aprotic (e.g., DMSO, DMF)Buffered to a stable pH (if known)
Freeze-Thaw N/AMinimize cycles (aliquot)Avoid repeated cycles (aliquot)

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing them. The primary routes of degradation are likely to be oxidation and photodegradation.

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_photo Photodegradation parent 2,2-Dimethyl-2H-chromene- 6-carboxylic acid epoxide Epoxide Formation (at C3-C4 double bond) parent->epoxide O2, trace metals photo_oxygenated Photo-oxygenated Derivatives parent->photo_oxygenated Light (hν), O2 dimers Photodimers parent->dimers Light (hν) ring_opened Ring-Opened Products (e.g., aldehydes, ketones) epoxide->ring_opened Hydrolysis

Caption: Potential degradation pathways for the 2H-chromene core.

  • Oxidation: The electron-rich double bond of the pyran ring is a prime target for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions, leading to the formation of epoxides which can subsequently undergo hydrolysis to ring-opened products.

  • Photodegradation: Exposure to UV or even ambient laboratory light can promote the formation of reactive oxygen species that attack the chromene ring. Photodimerization is another possible degradation pathway for some chromene derivatives upon irradiation.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in a Buffered Solution

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Incubator or water bath

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent (e.g., DMSO).

  • Prepare Test Solutions: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by a validated HPLC or LC-MS method to determine the initial concentration (C₀).

  • Incubate Samples: Place the remaining test solution in amber vials and incubate at the desired experimental temperature.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.

  • Analysis: Analyze each aliquot by HPLC or LC-MS to determine the concentration of the compound at that time point (Cₜ).

  • Data Analysis: Plot the percentage of the compound remaining ((Cₜ/C₀) * 100) versus time. A significant decrease indicates instability under the tested conditions.

Protocol 2: Analytical Method for Quantification using HPLC-UV

This is a starting point for developing an HPLC method to quantify this compound and monitor its degradation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Determine the λmax of the compound by scanning with a UV-Vis spectrophotometer (typically in the range of 254-350 nm for chromenes). Column Temperature: 30°C

Method Validation: For rigorous quantitative analysis, this method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

References

  • Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3616–o3617. [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., Zabiulla, & Shaukath, A. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2139. [Link]

  • Alberti, A., et al. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Bulletin of the Chemical Society of Japan, 84(5), 552-557. [Link]

  • Podsiadły, R., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Molecules, 26(6), 1753. [Link]

  • Nakabayashi, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Serpone, N., & Salinaro, A. (1999). Pyrolysis of Carboxylic Acids. Journal of Analytical and Applied Pyrolysis, 51(1-2), 3-29. [Link]

  • Favaro, G., Romani, A., & Ortica, F. (2003). The complex photochromic behaviour of 5,6-benzo(2H)dimethylchromene in 3-methylpentane solution. Photochemical & Photobiological Sciences, 2(10), 1032–1037. [Link]

  • International Council for Harmonisation. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. [Link]

  • YouTube. (2022, January 26). OXIDATION OF CARBOXYLIC ACIDS 9701 9701 CIE CAIE CAMBRIDGE CHEMISTRY. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Hu, R., et al. (2018). Correction: Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Advances, 8(28), 15459–15470. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Lee, J. Y., et al. (2018). Assessment method for deamidation in proteins using carboxylic acid derivatization-liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-30. [Link]

  • Karunakaran, C., & Dhanalakshmi, R. (2008). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 241-246. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Retrieved from [Link]

  • Lachman Consultant Services. (2023). Protocol Design and Lifecycle Following the Draft ICH Stability Guidance. [Link]

  • Shundo, R., & Matsumura, Y. (2011). Oxidation of Carboxylic Acids and Derivatives. Topics in Current Chemistry, 299, 141-180. [Link]

  • Lepaumier, H., Picq, D., & Carrette, P.-L. (2011). Oxidative degradation of diethanolamine solvent induced by nitrogen dioxide and dissolved materials in post. Industrial & Engineering Chemistry Research, 50(17), 9877–9885. [Link]

  • SlideShare. (2017). Carboxyl compounds and their derivatives. [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Liu, J., et al. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Water Research, 126, 12-18. [Link]

  • Verma, N., et al. (2023). Chromene and its Importance: Chemistry and Biology. In The Role of Chromenes in Drug Discovery and Development. Bentham Science Publishers. [Link]

  • Reddy, C. R., et al. (2007). ChemInform Abstract: Reactions of 3-Acylchromones with Dimethyl 1,3-Acetonedicarboxylate and 1,3-Diphenylacetones: One-Pot Synthesis of Functionalized 2-Hydroxybenzophenones, 6

Technical Support Guide: Stability & Degradation of Chromene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene (benzopyran) derivatives are privileged scaffolds in drug discovery, valued for their biological activity. However, the 2H-chromene and 4H-chromene rings exhibit significant lability under acidic conditions. This instability often manifests as "phantom" degradation during routine purification, storage, or analysis (HPLC/NMR), leading to data misinterpretation and yield loss.

This guide provides a mechanistic understanding of acid-catalyzed chromene degradation and actionable protocols to prevent it. It is designed to help you distinguish between intrinsic compound instability and artifacts induced by experimental conditions.

The Mechanism: Why Chromenes Degrade

The core issue is the acid-catalyzed opening of the pyran ring. The ether oxygen is a Lewis base; upon protonation, it becomes a good leaving group, facilitating ring opening to form a resonance-stabilized carbocation (often a benzyl or allyl cation).

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode: the conversion of 2H-chromene to a chalcone or diol derivative via a carbocation intermediate.

ChromeneDegradation Chromene 2H-Chromene (Closed Form) Protonated Protonated Intermediate Chromene->Protonated + H+ (Acid) Carbocation Ring-Opened Carbocation Protonated->Carbocation Ring Opening Chalcone Chalcone (Open Form) Carbocation->Chalcone - H+ (Elimination) Diol Hydrolysis Product (Diol) Carbocation->Diol + H2O (Nucleophilic Attack)

Figure 1: Acid-catalyzed ring-opening mechanism of 2H-chromene. The pathway bifurcates into chalcone formation (reversible) or irreversible hydrolysis to a diol depending on water content.

Troubleshooting Guide: Symptoms & Solutions

Use this matrix to diagnose issues observed during synthesis or analysis.

Scenario A: "Ghost Peaks" in HPLC/LC-MS

Symptom: You observe new, broad, or splitting peaks in your chromatogram that were not present in the solid sample. The new peaks often have a red-shifted UV spectrum (e.g., >300 nm). Diagnosis: On-column hydrolysis. The acidic mobile phase (0.1% TFA or Formic Acid) is catalyzing ring opening inside the column.

Step Action Technical Rationale
1 Switch Modifier Replace TFA (pH ~2) with Ammonium Acetate or Formic Acid buffered to pH 4.5–5.0.
2 Check UV Compare the UV spectrum of the "impurity" with the main peak. Chalcones (open form) typically show a strong bathochromic shift (red shift) due to extended conjugation.
3 Run Gradient If the "impurity" area % increases with residence time on the column (slower flow rate), it is an artifact, not a real byproduct.
Scenario B: Sample Degradation in NMR

Symptom: The 1H NMR spectrum in CDCl₃ shows new aldehyde signals (~9-10 ppm) or phenolic protons that increase over time (hours/days). Diagnosis: Acidic impurities in Chloroform.[1][2] CDCl₃ decomposes to form HCl and phosgene upon exposure to light and oxygen.

Step Action Technical Rationale
1 Filter Solvent Pass CDCl₃ through a small plug of Basic Alumina immediately before dissolving the sample. This neutralizes HCl traces.
2 Switch Solvent Use Benzene-d6 or DMSO-d6 . These solvents are generally non-acidic and less prone to generating acidic decomposition products.
3 Add Stabilizer Add Silver Foil or molecular sieves to the CDCl₃ stock bottle to scavenge radicals and acid.
Scenario C: Low Yields After Acidic Workup

Symptom: The reaction showed full conversion on TLC, but the isolated yield is low, and the product looks like a "gum" or polymer. Diagnosis: Acid-catalyzed polymerization or dimerization during the quench/extraction phase.

Step Action Technical Rationale
1 Buffer Quench Never quench directly with 1M HCl. Use saturated NH₄Cl or a phosphate buffer (pH 6-7).
2 Cold Workup Perform the extraction at 0°C. Lower temperatures kinetically inhibit the ring-opening reaction.
3 Avoid Silica Silica gel is slightly acidic. If your chromene is highly sensitive, use Neutral Alumina for chromatography or add 1% Triethylamine (TEA) to the eluent to deactivate acidic sites.

Standard Operating Protocol: Acid Stability Assay

Before scaling up, validate the stability of your specific chromene derivative using this self-validating protocol.

Objective: Determine the half-life (


) of the compound in simulated acidic environments.

Materials:

  • Test Compound (10 mM stock in MeCN)

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)

  • Buffer B: Phosphate Buffer (pH 7.4)

  • HPLC/UPLC System

Procedure:

  • Preparation: Prepare two vials:

    • Control: 50 µL Stock + 950 µL Buffer B.

    • Test: 50 µL Stock + 950 µL Buffer A.

  • Incubation: Incubate both vials at 25°C.

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Monitor the disappearance of the parent peak area.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the rate constant.
    • If degradation > 5% in 1 hour: Compound is Acid Labile. Avoid acidic HPLC modifiers and silica chromatography.

Frequently Asked Questions (FAQ)

Q: Can I store my chromene samples in DMSO? A: Generally, yes, but be cautious. While DMSO is not acidic, it is hygroscopic. Absorbed water can promote hydrolysis if any trace acid is present. Store DMSO solutions frozen at -20°C to minimize water uptake and reaction kinetics [1].

Q: Why does my chromene turn yellow/orange upon standing? A: This is the classic "photochromic" or acid-chromic behavior. The ring-opened form (chalcone/quinone methide) is often highly colored (yellow/red) due to extended conjugation. If the color change is reversible upon neutralizing (adding base), the ring has likely re-closed [2].

Q: Is 4H-chromene more stable than 2H-chromene? A: Typically, 4H-chromenes are thermodynamically more stable than 2H-chromenes because the double bond is often in conjugation with a fused aromatic system or electron-withdrawing groups. However, 2H-chromenes are the more common kinetic products in many cyclization reactions and are more prone to ring opening [3].

References

  • BenchChem. (2025).[3] Enhancing the stability of 6-Chloro-2H-chromene compounds for long-term storage. BenchChem Technical Support.[3] Link

  • Moustafa, A. H., et al. (2020). Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives. Russian Journal of General Chemistry, 90, 1566-1572. 4[5]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. 6[5]

  • FABAD J. Pharm. Sci. (2004). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 29, 1-1. 7

Sources

Technical Guide: Catalyst Selection & Process Optimization for 2,2-Dimethyl-2H-chromene-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as a Tier-3 Support resource for process chemists and researchers optimizing the synthesis of 2,2-Dimethyl-2H-chromene-6-carboxylic acid (and its methyl ester), a critical pharmacophore in retinoid therapeutics (e.g., Bexarotene).

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic regioselectivity challenge. The core transformation involves the cyclization of a propargyl aryl ether .

While thermal Claisen rearrangement is the historical standard, it is often unsuitable for scale-up due to high energy requirements (>180°C) and the formation of benzofuran byproducts. The industry standard has shifted toward Metal-Catalyzed Hydroarylation , which operates under milder conditions and offers superior regiocontrol.

Decision Matrix: Catalyst Systems
Catalyst SystemReaction TypeTemp. RangeYield PotentialScalability ScoreKey Advantage
CuI / CuCl Hydroarylation80–110°C85–92%HighBest Balance: Low cost, high 6-endo-dig selectivity.
Au(I) / AgOTf Hydroarylation25–60°C>95%LowHighest Activity: Ideal for mg-scale or sensitive substrates.
Thermal (No Cat) Claisen / [1,5]-H180–220°C50–70%MediumReagent-Free: No metal removal needed, but high impurity profile.
FeCl₃ Lewis Acid60–80°C60–80%HighGreen Option: Good for electron-rich rings, less effective with 6-COOH (EWG).

Technical Deep Dive: The Copper Advantage

For the specific target (bearing an electron-withdrawing carboxylic acid/ester at C6), Copper(I) Iodide (CuI) is the recommended catalyst.

Why CuI? (The Mechanism)

The electron-withdrawing group (EWG) at the 6-position deactivates the aromatic ring, making the nucleophilic attack on the alkyne sluggish.

  • Activation: Cu(I) coordinates to the alkyne (

    
    -complex), significantly lowering the activation energy for the attack.
    
  • Regiocontrol: Cu(I) sterically and electronically favors the 6-endo-dig cyclization (forming the 6-membered chromene ring) over the 5-exo-dig path (forming benzofuran), which is a common thermal side reaction.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the catalytic intervention point.

ChromeneSynthesis cluster_Thermal Thermal Pathway (>180°C) cluster_Catalytic Cu(I) Catalytic Pathway (80-100°C) Start Propargyl Aryl Ether (Precursor) Claisen Claisen Rearrangement (Allenyl Phenol) Start->Claisen Heat PiComplex Cu-Alkyne π-Complex Start->PiComplex CuI (10 mol%) Benzofuran Benzofuran (Major Impurity) Claisen->Benzofuran 5-exo-trig Chromene 2,2-Dimethyl-2H-chromene (Target) Claisen->Chromene [1,5]-H Shift (Slow) Transition 6-endo-dig Transition State PiComplex->Transition Fast Transition->Chromene Regioselective

Caption: Mechanistic divergence between thermal rearrangement (red) and Copper-catalyzed hydroarylation (green). The catalyst bypasses the high-energy Claisen intermediate.

Optimized Experimental Protocol

Target: Methyl 2,2-dimethyl-2H-chromene-6-carboxylate (Precursor to the acid). Note: It is strongly recommended to perform the cyclization on the methyl ester rather than the free acid to improve solubility and prevent catalyst poisoning by the free carboxylate.

Step 1: Etherification (Precursor Synthesis)
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 3-chloro-3-methyl-1-butyne (1.5 eq),

    
     (2.0 eq), KI (0.1 eq), NaI (0.1 eq).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Conditions: Reflux (Acetone) or 60°C (DMF) for 12–16 h.

  • Checkpoint: Monitor TLC for disappearance of phenol. The product is the propargyl aryl ether .

Step 2: Catalytic Cyclization (The Critical Step)
  • Substrate: Propargyl aryl ether from Step 1.

  • Catalyst: CuI (10 mol%). Optional: Add 10 mol% DBU as a base additive to proton sponge.

  • Solvent: Toluene or Xylene (degassed).

  • Conditions: Heat to 100–110°C under Nitrogen/Argon atmosphere.

  • Duration: 4–8 hours.

Step 3: Hydrolysis (Final Deprotection)
  • Reagents: LiOH or NaOH (2.0 eq) in THF/Water (1:1).

  • Conditions: Room temperature, 2 h.

  • Workup: Acidify with 1M HCl to precipitate the target This compound .

Troubleshooting & FAQs

Q1: I am observing a significant "Benzofuran" impurity (approx. 15%). How do I suppress this?

Diagnosis: This indicates the reaction is proceeding via a 5-exo-dig pathway, often caused by excessive temperature or lack of active catalyst. Corrective Action:

  • Lower Temperature: If running >120°C, reduce to 90–100°C.

  • Verify Catalyst: Ensure your CuI is off-white/tan. If it is green/blue, it has oxidized to Cu(II) and is inactive. Recrystallize CuI from saturated KI or buy fresh.

  • Switch Solvent: Change from non-polar (Toluene) to a slightly more polar solvent like DMF or Acetonitrile (reflux), which can stabilize the Cu-intermediate and favor the 6-membered ring.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or product inhibition. The ester group (or free acid if used) might be coordinating to the Copper. Corrective Action:

  • Concentration: Run the reaction more dilute (0.1 M).

  • Ligand Addition: Add 10-20 mol% of a ligand like 1,10-phenanthroline . This stabilizes the Cu(I) species and prevents aggregation, often driving the reaction to completion.

Q3: How do I remove residual Copper to meet pharmaceutical limits (<10 ppm)?

Protocol: Standard silica filtration is often insufficient.

  • Ammonia Wash: Wash the organic reaction mixture (Toluene/EtOAc) with 10% aqueous

    
    . The aqueous layer will turn blue (Cu-amine complex).[1] Repeat until the aqueous layer is colorless.
    
  • EDTA Wash: Alternatively, wash with 0.1 M aqueous EDTA solution (pH 7–8).

  • Scavengers: For final polishing, stir with SiliaMetS® Thiol or charcoal for 2 hours before filtration.

Q4: Can I use the free acid (4-hydroxybenzoic acid) directly?

Technical Advice: Avoid if possible. The free carboxylic acid can react with the base (


) to form a salt that is insoluble in organic solvents, or it can chelate the Copper catalyst, killing its activity.
  • Best Practice: Protect as Methyl Ester

    
     Cyclize 
    
    
    
    Hydrolyze.

References

  • Bexarotene Process Chemistry

    • Title: "Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects."[2]

    • Source:ChemMedChem, 2011.[2]

    • URL:[Link]

    • Relevance: Establishes the methyl ester route and cycliz
  • Copper Catalysis Mechanism

    • Title: "Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes."
    • Source:PMC (NIH), 2017.
    • URL:[Link]

    • Relevance: detailed mechanistic insight into Cu-catalyzed chromene functionaliz
  • General Chromene Synthesis (Review)

    • Title: "C
    • Source:Michigan St
    • URL:[Link]

    • Relevance: Comprehensive review of metal-c
  • Propargyl Ether Cyclization Specifics

    • Title: "Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes."
    • Source:ResearchGate, 2025 (Updated).[3]

    • URL:[Link]

    • Relevance: Troubleshooting side-product form

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Chromene-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing chromene-6-carboxylic acid and its derivatives. Chromenes are a privileged scaffold in medicinal chemistry, but their synthesis is often plagued by side reactions that can diminish yield and complicate purification.[1][2] This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My Pechmann-type condensation is giving low yields and multiple products. What's going wrong?

Question: I am attempting to synthesize a chromene derivative using a modified Pechmann condensation with 4-hydroxybenzoic acid and a β-ketoester under strong acid catalysis (e.g., H₂SO₄). My TLC plate shows multiple spots, and the yield of the desired chromene-6-carboxylic acid is disappointingly low. What are the likely side reactions, and how can I suppress them?

Answer:

This is a classic challenge when adapting the Pechmann condensation, which traditionally synthesizes coumarins (chromen-2-ones), for other chromene structures.[3][4] The harsh acidic conditions and high temperatures required can open several competing reaction pathways.

Core Mechanism and Primary Side Reactions

The intended reaction involves an initial acid-catalyzed esterification or transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) onto the activated aromatic ring, and finally dehydration to form the chromene ring.[3][5][6]

However, several side reactions can occur:

  • Regioisomeric Cyclization: The hydroxyl group of 4-hydroxybenzoic acid is an ortho-, para- director, while the carboxylic acid is a meta-director. While the hydroxyl group's activating effect dominates, cyclization can potentially occur at the position ortho to the hydroxyl group, leading to a regioisomeric byproduct.

  • Sulfonation of the Phenolic Ring: When using sulfuric acid as the catalyst at elevated temperatures, sulfonation of the electron-rich phenol ring is a common and often irreversible side reaction.

  • Decarboxylation: The combination of heat and strong acid can lead to the loss of the carboxylic acid group from the starting material or the product, resulting in a non-carboxylated chromene byproduct.

  • Decomposition and Tar Formation: Under excessively harsh conditions, starting materials and products can degrade, leading to the formation of insoluble polymeric material (tar), which significantly reduces yield and complicates purification.

Troubleshooting and Mitigation Strategies

The key to a successful synthesis is balancing the need for acid catalysis to drive the reaction forward with the risk of acid- and heat-mediated side reactions.

Table 1: Troubleshooting Pechmann-type Condensations

ParameterProblemRecommended ActionRationale
Catalyst Sulfonation, DecompositionReplace conc. H₂SO₄ with a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst (e.g., Amberlyst-15, montmorillonite clay).[4]Milder acids are less likely to cause sulfonation or charring while still being effective at promoting the necessary esterification and cyclization steps.
Temperature Decarboxylation, Tar FormationRun the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor progress by TLC.Minimizes thermal decomposition and reduces the rate of side reactions, which often have a higher activation energy than the desired reaction.
Reaction Time Product DegradationDo not run the reaction for an extended period once the starting material is consumed. Quench the reaction as soon as TLC indicates completion.Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to the degradation of the desired product.
Solvent Poor Solubility, Side ReactionsUsing a high-boiling, non-coordinating solvent can sometimes allow for lower reaction temperatures. Solvent-free conditions can also be effective with certain catalysts.[4]A suitable solvent can improve solubility and heat transfer, allowing for more precise temperature control.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus a major side reaction pathway (sulfonation).

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 4-Hydroxybenzoic Acid + β-Ketoester B Transesterification Intermediate A->B H⁺ A2 4-Hydroxybenzoic Acid C Intramolecular Cyclization B->C H⁺ D Dehydration C->D E Chromene-6-carboxylic Acid (Product) D->E F Sulfonated Byproduct A2->F conc. H₂SO₄ (High Temp)

Caption: Desired Pechmann pathway vs. sulfonation side reaction.

FAQ 2: My three-component Knoevenagel reaction yields an insoluble precipitate instead of the target chromene.

Question: I am performing a three-component synthesis of a 2-amino-4H-chromene-6-carboxylic acid derivative from 3-formyl-4-hydroxybenzoic acid, malononitrile, and a nucleophile, using piperidine as a base catalyst in ethanol. A thick precipitate forms quickly, but analysis shows it is not my final product. What is this intermediate, and how can I drive the reaction to completion?

Answer:

This is a very common issue in multi-component reactions (MCRs) for chromene synthesis. The precipitate is almost certainly the intermediate Knoevenagel condensation adduct, which is the product of the initial reaction between your aldehyde and malononitrile.[7][8]

Core Mechanism and The Kinetic Trap

The reaction sequence is as follows:

  • Knoevenagel Condensation: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile), which then attacks the aldehyde (3-formyl-4-hydroxybenzoic acid). Subsequent dehydration yields a highly conjugated α,β-unsaturated dinitrile, often called a benzylidene malononitrile.[9][10]

  • Michael Addition & Cyclization: The phenoxide, formed by deprotonation of the hydroxyl group, then undergoes an intramolecular oxa-Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This is followed by tautomerization and cyclization to yield the final 4H-chromene.

The problem arises because the Knoevenagel adduct is often a very stable, highly crystalline, and poorly soluble compound. If its rate of formation and precipitation is faster than the rate of the subsequent Michael addition/cyclization, it effectively crashes out of solution, creating a kinetic trap that prevents the reaction from proceeding to the final product.

Troubleshooting and Mitigation Strategies

To obtain the desired chromene, you must favor the conditions for the second step (Michael addition/cyclization).

Table 2: Optimizing Knoevenagel-based Chromene Synthesis

ParameterProblemRecommended ActionRationale
Catalyst Slow Michael AdditionUse a catalyst that can facilitate both steps. L-proline or other amino acids are excellent choices as they can act as both a base and a weak acid (via iminium ion formation) to activate the system.[11][12]Bifunctional catalysts can accelerate the cyclization step, preventing the intermediate from precipitating.
Solvent Poor Intermediate SolubilitySwitch to a solvent that can better solubilize the Knoevenagel adduct, such as DMF, DMSO, or even refluxing ethanol, to keep it in the reaction phase.Maintaining a homogeneous solution is critical for the intramolecular cyclization step to occur efficiently.
Order of Addition Premature CondensationConsider pre-mixing the salicylaldehyde derivative and the catalyst before adding the active methylene compound.This can favor the formation of the phenoxide and prepare the system for the Michael addition as soon as the Knoevenagel adduct is formed.
Temperature Low Reaction RateIncrease the reaction temperature (e.g., reflux).The Michael addition and cyclization steps often have a higher energy barrier than the initial condensation. Heat provides the necessary energy to overcome this barrier.

Visualizing the MCR Pathway

This diagram shows the intended MCR pathway versus the kinetic trap leading to the precipitated intermediate.

G A Salicylaldehyde + Malononitrile B Knoevenagel Adduct (in solution) A->B Base C Intramolecular Oxa-Michael Addition B->C Favored by high temp, polar solvent E Knoevenagel Adduct (Precipitate) B->E Kinetic Trap (fast precipitation) D Final Product (2-Amino-4H-chromene) C->D

Caption: MCR pathway vs. precipitation of the intermediate.

FAQ 3: How can I effectively purify my crude chromene-6-carboxylic acid from structurally similar byproducts?

Question: My synthesis has worked, but my crude product is a complex mixture. TLC analysis shows several spots with similar Rf values, making column chromatography difficult. What is a robust purification strategy for an acidic compound like chromene-6-carboxylic acid?

Answer:

Purifying polar, acidic compounds from similar impurities requires a multi-step approach that leverages the unique chemical properties of the carboxylic acid functional group. Simple column chromatography is often insufficient.

A Systematic Purification Workflow

A highly effective method is to combine an acid-base extraction with recrystallization or a final chromatographic polish.

Step 1: Acid-Base Liquid-Liquid Extraction

This technique is ideal for separating your carboxylic acid product from any neutral or basic impurities.[13][14]

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Tip: Avoid strong bases like NaOH, as they can potentially hydrolyze ester functionalities or catalyze other side reactions. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities).

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M HCl, until the solution is acidic (pH < 4). Your chromene-6-carboxylic acid product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts and then dry it under vacuum.

Step 2: Recrystallization or Column Chromatography

The solid obtained from the acid-base extraction is significantly purer but may still contain acidic impurities.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is highly effective at removing small amounts of impurities from a crystalline solid.[15]

    • Solvent Screening: Test solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/heptane to find conditions where the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization is ineffective, a final chromatographic purification may be necessary.

    • Solvent System: Use a solvent system like hexanes/ethyl acetate. To prevent streaking of the acidic compound on the silica gel, add a small amount (0.5-1%) of acetic acid to the eluent. This keeps the carboxylic acid protonated and improves the peak shape.

Visualizing the Purification Strategy

This workflow diagram outlines the decision-making process for purification.

G Start Crude Product A Dissolve in Organic Solvent Start->A B Acid-Base Extraction (aq. NaHCO₃) A->B C1 Organic Layer (Neutral Impurities) B->C1 Discard C2 Aqueous Layer (Product as Salt) B->C2 D Acidify with HCl C2->D E Precipitated Solid D->E F Purity Check (TLC/NMR) E->F G Recrystallization F->G Impure H Column Chromatography (with Acetic Acid) F->H Oily/Amorphous End Pure Product F->End >95% Pure G->End H->End

Caption: Workflow for purifying chromene-6-carboxylic acid.

References

  • US5698716A - Process for chroman carboxylates - Google Patents.
  • Synthesis of chromene and its derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles - ResearchGate. Available at: [Link]

  • A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles . Available at: [Link]

  • Chromene: Synthesis and Medicinal properties | PPT - Slideshare. Available at: [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans) - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER - ResearchGate. Available at: [Link]

  • Preparation of 6H-Benzo[c]chromen-6-one - Organic Syntheses. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst . Available at: [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes | The Journal of Organic Chemistry. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Insight Into the Mechanism of the Pechmann Condensation Reaction Using NMR - PubMed. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

  • Pechmann condensation - Wikipedia. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR . Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters - ACS Publications. Available at: [Link]

  • Recent developments in thiochromene chemistry - RSC Publishing. Available at: [Link]

  • Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Available at: [Link]

  • Pechmann condensation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC. Available at: [Link]4/)

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Technical Support Center: Troubleshooting Chromene Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromene recrystallization. This guide is designed for researchers, scientists, and drug development professionals who utilize chromene scaffolds in their work. Chromenes are a vital class of oxygen-containing heterocycles, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2][3] Their effective purification is a critical step in both research and manufacturing.

Recrystallization is a powerful technique for purifying solid organic compounds, but it can present challenges.[4][5][6] This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered during chromene recrystallization:

Q1: Why are my chromene crystals not forming?

This is often due to using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[7][8] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[9] If that fails, inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[10][11]

Q2: My chromene derivative is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[9][12] This can be caused by a low-melting point solid, the presence of impurities, or cooling the solution too quickly.[9][13] To resolve this, try adding more solvent, reheating the solution, and allowing it to cool more slowly.[9][13][14]

Q3: What is the best solvent for recrystallizing my chromene compound?

The ideal solvent is one in which your chromene derivative is highly soluble at high temperatures but poorly soluble at low temperatures.[6][15] Chromenes, being aromatic ethers, tend to be more soluble in non-polar organic solvents like toluene or hexane.[16] However, the solubility can be significantly altered by other functional groups on the chromene ring.[17] It is often necessary to perform small-scale solvent screening tests to find the optimal solvent or solvent mixture.[18]

Q4: My yield is very low after recrystallization. What went wrong?

Low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[7][9] To improve your yield, use the minimum amount of hot solvent necessary to dissolve your compound and ensure your wash solvent is ice-cold.[7]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common problems, their underlying causes, and step-by-step solutions.

Problem 1: No Crystals Form Upon Cooling

The failure of crystals to form is a frequent issue, typically indicating that the solution is not supersaturated.

Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If too much solvent is used, the solution will remain unsaturated or only reach saturation, but not the necessary supersaturation, upon cooling.[19]

Solutions:

  • Reduce Solvent Volume: The most direct solution is to heat the solution to boiling and evaporate a portion of the solvent.[8][9] This increases the concentration of the chromene derivative. After reducing the volume, allow the solution to cool slowly again.

  • Induce Nucleation: Supersaturated solutions sometimes require a nucleation site to initiate crystal growth.

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[10][11] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a "seed crystal"—a tiny crystal of the pure chromene compound—into the cooled solution.[10][11] The seed crystal acts as a template for further crystal growth.

  • Drastic Cooling: If the above methods fail, cooling the flask in an ice-salt bath or a freezer can sometimes induce crystallization.[10] However, be aware that rapid cooling can lead to smaller, less pure crystals.[20]

Problem 2: Oiling Out - Formation of a Liquid Phase

Instead of forming solid crystals, the chromene compound separates as an oily liquid. This is a significant problem as oils tend to trap impurities, defeating the purpose of recrystallization.[9][12]

Causality: Oiling out occurs when the dissolved chromene derivative becomes insoluble in the solvent at a temperature that is still above its own melting point.[9][21] This is common for compounds with low melting points or when significant impurities are present, which can cause freezing-point depression.[21]

Solutions:

  • Adjust Solvent Volume and Cooling Rate: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[9][13] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, favoring crystal formation over oiling.[4]

  • Change the Solvent System:

    • Single Solvent: Choose a solvent with a lower boiling point.

    • Mixed Solvents: If using a solvent pair, adjust the ratio. Often, adding more of the solvent in which the compound is more soluble can prevent oiling out.[9]

  • Remove Impurities: If impurities are suspected to be the cause, they can sometimes be removed by treating the hot solution with activated charcoal before filtration.[13]

  • Lower the Temperature of Saturation: By using a larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.

Problem 3: Poor Yield of Recovered Crystals

While some product loss is inherent to recrystallization, an excessively low yield indicates a procedural issue.[7]

Causality: The primary reasons for poor yield are using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor, or washing the collected crystals with a solvent that is not sufficiently cold, thereby redissolving some of the product.[7][9]

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude chromene compound.[7][22] Working with a smaller volume of solvent will ensure that the solution becomes saturated more quickly upon cooling.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[7] The low temperature minimizes the solubility of your product in the wash solvent.

  • Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor (the filtrate) by evaporating a small amount. If a substantial amount of solid residue remains, your compound has high solubility in the cold solvent, and you may need to cool the filtrate to a lower temperature or consider a different solvent.[9]

Problem 4: Premature Crystallization During Hot Filtration

Crystals form in the funnel or on the filter paper during the hot gravity filtration step, which is intended to remove insoluble impurities.

Causality: This occurs when the solution cools too rapidly as it passes through the funnel and filter paper, causing the desired compound to crystallize along with the impurities being removed.[23]

Solutions:

  • Keep Everything Hot:

    • Use a stemless funnel to prevent a long, cool surface from initiating crystallization.

    • Preheat the filtration apparatus (funnel and receiving flask) by placing it on top of the flask with the boiling solvent.

    • Keep the solution at or near its boiling point during filtration.

  • Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtering to ensure the compound remains in solution.[23] This excess solvent can be boiled off after the filtration is complete.

  • Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration, minimizing the time the solution spends in the funnel.

Experimental Protocols

Standard Recrystallization Protocol for a Chromene Derivative
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude chromene compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a hot water bath to the boiling point of the solvent and observe the solubility. The ideal solvent will dissolve the compound when hot but not at room temperature.[15]

  • Dissolution: Place the crude chromene compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid. Heat the flask on a hot plate to the boiling point of the solvent. Add more hot solvent dropwise until the compound just dissolves.[24]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[23]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For a final drying, the crystals can be placed in a desiccator.

Protocol for Mixed-Solvent Recrystallization

A mixed-solvent system is used when no single solvent has the ideal solubility properties.[18]

  • Solvent Pair Selection: Choose a "good" solvent in which your chromene compound is readily soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible with each other.[18]

  • Dissolution: Dissolve the crude chromene compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the standard recrystallization protocol above.

Data Presentation

Table 1: Common Solvents for Chromene Recrystallization

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for many non-polar chromene derivatives.[16]
Hexane69Non-polarOften used in combination with a more polar solvent.[16]
Ethanol78PolarCan be effective for more polar chromene derivatives.[25]
Ethyl Acetate77IntermediateA versatile solvent for a range of polarities.
Water100Very PolarGenerally, chromenes have limited solubility in water.[16]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude Chromene Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Chromene Crystals dry->end

Caption: A typical workflow for the recrystallization of chromene compounds.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_yield Poor Yield start->poor_yield reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes check_solvent_vol Check for Excess Solvent Usage poor_yield->check_solvent_vol Yes induce_nucleation Induce Nucleation (Scratch/Seed) reduce_solvent->induce_nucleation Still No Crystals change_solvent Change Solvent System add_solvent->change_solvent Still Oiling Out check_wash Ensure Wash Solvent is Ice-Cold check_solvent_vol->check_wash Volume OK

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Chromene | Solubility of Things. (n.d.).
  • Chromone | Solubility of Things. (n.d.).
  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25).
  • Solubility Profile of 2H-Chromen-5-amine in Common Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 11, 2026, from [Link]

  • recrystallization.pdf. (n.d.).
  • Recrystallization. --->. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 11, 2026, from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved February 11, 2026, from [Link]

  • RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved February 11, 2026, from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved February 11, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved February 11, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved February 11, 2026, from [Link]

  • Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved February 11, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

  • Inducing Crystallization by Nucleation - ChemEd X. (n.d.). Retrieved February 11, 2026, from [Link]

  • Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (n.d.). Retrieved February 11, 2026, from [Link]

  • Recrystallization - Part 2. (n.d.).
  • Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pharmacological activities of chromene derivatives: An overview. (n.d.). Retrieved February 11, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.).
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  • Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved February 11, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved February 11, 2026, from [Link]

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Technical Support Center: Chromene Synthesis & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromene Stability Crisis

The synthesis of 2H-chromenes (2H-1-benzopyrans) and isochromenes is a high-stakes operation in medicinal chemistry due to their prevalence in photochromic materials and bioactive natural products (e.g., cannabinoids).[1] The central failure mode in these syntheses is not lack of reactivity, but uncontrolled cationic polymerization .

The 2H-chromene ring contains a cyclic enol ether moiety. In the presence of the Lewis or Brønsted acids often required to close the ring, this double bond becomes a "suicide trigger," initiating rapid self-polymerization into insoluble oligomers or rubbery tars.

This guide provides a root-cause analysis and actionable protocols to decouple cyclization from polymerization.

Module 1: Reaction Optimization (The Synthesis Phase)

The Core Problem: Competitive Cationic Initiation

Traditional methods (e.g., using


, 

, or high-temperature Claisen rearrangements) often fail because the activation energy required for cyclization overlaps with the threshold for protonating the product’s C3-C4 double bond.
Mechanistic "Fork in the Road"

To prevent polymerization, you must select a catalyst that activates the precursor (alkyne or phenol) without activating the product (chromene).

ChromenePolymerization Precursor Precursor (Propargyl Ether / Phenol) Catalyst Catalyst Selection Precursor->Catalyst StrongAcid Strong Lewis/Brønsted Acid (TiCl4, HCl) Catalyst->StrongAcid High Risk MildCat Soft Lewis Acid (Au(I), Phenylboronic Acid) Catalyst->MildCat Optimized Intermediate Cyclization Intermediate StrongAcid->Intermediate MildCat->Intermediate Chromene 2H-Chromene (Target Product) MildCat->Chromene High Selectivity Intermediate->Chromene Cyclization Protonation Protonation of C3-C4 (Cationic Initiation) Chromene->Protonation Acid Persistence Polymer Polymer/Oligomer (Rubbery Solid) Protonation->Polymer Chain Growth

Figure 1: The divergence between successful cyclization and cationic polymerization based on catalyst hardness and acidity.

Protocol A: Gold(I)-Catalyzed Synthesis (The "Soft" Approach)

Gold catalysts are superior because they act as


-Lewis acids, activating alkynes for nucleophilic attack without being hard enough to protonate the resulting enol ether.[1]
  • Recommended Catalyst: [JohnPhosAu(NCMe)]SbF6 or PPh3AuCl/AgSbF6.[1][2]

  • Why: High turnover frequency at room temperature prevents thermal polymerization.[1]

  • Procedure:

    • Dissolve o-propargyl phenol derivative (1.0 equiv) in DCM (0.1 M).

    • Add JohnPhosAu(NCMe)]SbF6 (1-2 mol%).

    • Stir at Room Temperature (strictly < 40°C).

    • Critical Step: Quench immediately upon completion with 0.1 mL Triethylamine (Et3N) to neutralize any trace acid generated by silver salts before concentration.

Protocol B: Phenylboronic Acid Mediation

For condensation of phenols with


-unsaturated aldehydes, avoid mineral acids.[1]
  • Catalyst: Phenylboronic acid (

    
    ).[1][3]
    
  • Mechanism: Forms a temporary borate intermediate that templates the reaction, bringing the phenol and aldehyde together without generating free protons.

  • Data Comparison:

Catalyst SystemReaction TempYield (2H-Chromene)Polymerization Risk

/ Toluene
80°C35-45%High (Dark tars observed)

/ AcOH
100°C< 20%Critical (Major oligomerization)

/ Toluene
110°C82-95% Low (Clean crude NMR)
Au(I) / DCM 25°C90-98% Negligible

Module 2: Work-up and Purification (The Isolation Phase)

The "Silica Trap": Standard silica gel (pH 6.5–7.[1]0) is acidic enough to trigger polymerization of electron-rich chromenes during column chromatography.[1] If your product "disappears" on the column or elutes as a streak, this is the cause.

Protocol: Neutralized Silica Chromatography

You must artificially raise the pH of your stationary phase.

  • Slurry Preparation:

    • Prepare the silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[1]

    • Add 1% v/v Triethylamine (Et3N) to the slurry before pouring it into the column.

    • Note: Et3N protects the active silanol sites (

      
      ) that act as Brønsted acids.[1]
      
  • Eluent Preparation:

    • Maintain 0.5% Et3N in the mobile phase throughout the run.

  • Alternative Stationary Phases:

    • If the chromene is extremely labile (e.g., 2,2-dimethyl-2H-chromene), switch to Basic Alumina (Activity Grade III) .[1]

PurificationDecision Start Crude Reaction Mixture TLC TLC Stability Test (Spot on silica, wait 10 mins) Start->TLC Stable Spot Unchanged TLC->Stable Stable Unstable Spot Streaks/New Spot TLC->Unstable Decomposes Standard Standard Flash Chromatography Stable->Standard Neutralize Add 1% Et3N to Silica Slurry Unstable->Neutralize Moderate Instability Alumina Switch to Basic Alumina Unstable->Alumina High Instability

Figure 2: Decision tree for selecting the appropriate purification stationary phase.

Troubleshooting & FAQs

Q1: My reaction was clean by NMR, but turned into a solid rubber after rotary evaporation. What happened? A: This is "Concentration Polymerization."[1] As solvent is removed, the concentration of trace acid catalysts increases relative to the substrate.

  • Fix: Always wash the organic layer with saturated

    
     or add 1% Et3N before concentrating the crude mixture. Never heat the water bath above 30°C for sensitive chromenes.[1]
    

Q2: Can I use thermal Claisen rearrangement without catalysts? A: Yes, but it requires high temperatures (>180°C) which often degrade the product.[1]

  • Fix: Use a high-boiling solvent like N,N-diethylaniline.[1] The amine functionality of the solvent acts as a built-in acid scavenger, preventing polymerization during the thermal shift.

Q3: Why does my gold-catalyzed reaction turn purple? A: This usually indicates the formation of colloidal gold (catalyst decomposition). While not fatal to the yield, it suggests the reaction is stalling.

  • Fix: Ensure your solvents are strictly anhydrous and degassed.[1] Oxygen can oxidize the ligand, destabilizing the active Au(I) species.

References

  • Phenylboronic Acid Catalysis

    • Chauder, B. A., et al. "Phenylboronic Acid-Mediated Synthesis of 2H-Chromenes."[1][4] Synthesis, 1998.[1]

    • Source:[1]

  • Gold(I)

    • Hashmi, A. S. K., et al. "Gold Catalysis."[1] Chemical Reviews, 2007.[1]

    • Source:[1]

    • Note: See also Yamamoto's work on intramolecular hydroalkoxylation.[1]

  • Polymerization Mechanisms

    • Crivello, J. V.[1][5] "Ring-Opening Polymerization." Journal of Polymer Science, 2006.[1][5]

    • Source:[1]

  • Silica Gel Interactions

    • Daubsey, L. "Troubleshooting Flash Column Chromatography."[1] University of Rochester Dept of Chemistry.

    • Source:[1]

Sources

Validation & Comparative

Comparative Guide: 2,2-Dimethyl-2H-chromene-6-carboxylic Acid & Heteroarotinoid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,2-Dimethyl-2H-chromene-6-carboxylic acid (naturally occurring as Anofinic Acid ) and its synthetic Heteroarotinoid analogs. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Scaffold Evolution

The this compound structure represents a critical bifurcation point in drug discovery:

  • As a Natural Product (Anofinic Acid): It functions as a non-specific defense metabolite in fungi (Aspergillus tubenginses), exhibiting broad-spectrum antimicrobial and cytotoxic properties via membrane disruption and oxidative stress.

  • As a Pharmacophore (Heteroarotinoids): In synthetic medicinal chemistry, this scaffold serves as a bioisostere for the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene ring found in potent retinoids (e.g., TTNPB). The introduction of the oxygen heteroatom reduces lipophilicity (LogP) and systemic toxicity while maintaining high affinity for Retinoic Acid Receptors (RARs).

Chemical Space & Structural Homology

The transition from the parent acid to high-potency analogs involves specific structural rigidification and extension.

FeatureParent: Anofinic Acid Analog Class: Heteroarotinoids
Structure Monocyclic benzopyran core with a direct carboxylate.Bicyclic or tricyclic systems linking the chromene to a benzoic acid via a spacer.
Key Motif 2,2-dimethyl-2H-chromeneMimics the

-ionone ring of Retinoic Acid.
Primary Target Bacterial Membranes / Non-specific CytotoxicityNuclear Receptors (RAR

,

,

and RXR).
Solubility Low (Lipophilic acid)Optimized (often formulated as salts or esters).
SAR Visualization: From Scaffold to Agonist

The following diagram illustrates the structural evolution from the parent Anofinic Acid to the potent RAR-selective agonist BMS-961 and the general Heteroarotinoid scaffold.

SAR_Evolution cluster_0 Bioisosteric Replacement Anofinic Anofinic Acid (Parent Scaffold) Target: Non-specific / Membrane Linker Linker Addition (Stilbene/Amide) Function: Geometry Enforcer Anofinic->Linker + Benzoic Acid Moiety Heteroarotinoid Heteroarotinoid (e.g., Compound 13) Target: RAR/RXR Agonist Linker->Heteroarotinoid Rigidification BMS961 BMS-961 (Optimized Analog) Target: RARγ Selective Heteroarotinoid->BMS961 3-Methyl Substitution (Increases Selectivity)

Caption: Structural evolution from the natural Anofinic Acid scaffold to high-affinity synthetic retinoids (Heteroarotinoids).

Biological Performance Comparison

Antimicrobial & Cytotoxic Activity (Parent Molecule)

Anofinic Acid acts primarily as a chemical defense agent. Its activity is characterized by moderate potency but broad coverage, likely driven by its lipophilic nature allowing membrane intercalation.

Experimental Data: Anofinic Acid Potency

Test Organism / Cell Line Activity Type Metric Value Reference
Staphylococcus aureus Antibacterial MIC 1.25 - 2.00 µM [1]
Pseudomonas aeruginosa Antibacterial MIC Moderate (Zone inhibition) [2]
Candida albicans Antifungal MIC Active (Qualitative) [2]
HCT-116 (Colon Cancer) Cytotoxicity IC50 ~12-15 µM [2]

| HepG2 (Liver Cancer) | Cytotoxicity | IC50 | < 20 µM | [2] |[1][2][3][4][5][6][7]

Nuclear Receptor Activation (Synthetic Analogs)

Synthetic analogs ("Heteroarotinoids") are designed to activate Retinoic Acid Receptors (RARs). The chromene ring mimics the hydrophobic tail of retinoic acid but with reduced toxicity compared to purely carbocyclic analogs like TTNPB.

Experimental Data: Synthetic Analog Potency

Compound Target Receptor EC50 (nM) Selectivity Profile Key Feature

| BMS-961 | RAR


 | ~10-20 nM  | >100x vs RAR

/

| High specificity for skin/bone targets. | | Compound 13 | RAR (Pan) | ~50-100 nM | Pan-agonist | 1000-fold less toxic than TTNPB. | | Am-580 | RAR

| ~0.3 nM | RAR

Selective | Amide linker analog (highly potent). | | CD437 | RAR

| ~50 nM | Apoptosis Inducer | Induces apoptosis in ATRA-resistant cells. |

Key Insight: The synthetic analogs are approximately 100-1000x more potent on a molar basis against specific cancer targets (via receptor activation) compared to the non-specific cytotoxicity of the parent Anofinic Acid.

Mechanism of Action Pathways

The biological outcome differs strictly based on the structural elaboration of the chromene core.

Pathway 1: Natural Product (Anofinic Acid)[9]
  • Mechanism: Membrane depolarization and Reactive Oxygen Species (ROS) generation.

  • Result: Bacterial cell lysis or necrotic tumor cell death.

Pathway 2: Synthetic Retinoid (Heteroarotinoid)[3]
  • Mechanism: Ligand binding to the Nuclear Receptor (RAR/RXR)

    
     Heterodimerization 
    
    
    
    Binding to RARE (Retinoic Acid Response Elements) on DNA.
  • Result: Gene transcription regulating differentiation, cell cycle arrest (G0/G1), and apoptosis.

Signaling_Pathways Anofinic Anofinic Acid (Natural) Membrane Cell Membrane Intercalation Anofinic->Membrane Analog BMS-961 / Heteroarotinoid (Synthetic) NuclearEntry Nuclear Translocation Analog->NuclearEntry ROS ROS Generation (Oxidative Stress) Membrane->ROS Lysis Bacterial Lysis / Necrosis ROS->Lysis Receptor RAR/RXR Dimerization NuclearEntry->Receptor DNA RARE Binding (Promoter Region) Receptor->DNA GeneExp Differentiation & Apoptosis (p21, Caspase) DNA->GeneExp

Caption: Divergent mechanisms of action: Non-specific membrane disruption (Anofinic Acid) vs. Genomic regulation (Synthetic Analogs).

Experimental Protocols

Protocol: Luciferase Reporter Assay for RAR Activation

Purpose: To quantify the potency (EC50) of chromene analogs against RAR subtypes.

  • Cell Preparation: Use COS-1 or HeLa cells. Culture in DMEM with 10% charcoal-stripped FBS (to remove endogenous retinoids).

  • Transfection:

    • Co-transfect cells with:

      • Expression plasmid for human RAR

        
        , 
        
        
        
        , or
        
        
        (e.g., pSG5-hRAR).
      • Reporter plasmid containing RARE upstream of the Luciferase gene (e.g., pRARE-tk-Luc).

      • 
        -galactosidase plasmid (for normalization).
        
  • Treatment:

    • 24 hours post-transfection, treat cells with the chromene analog (10⁻¹⁰ to 10⁻⁵ M) in DMSO.

    • Include ATRA (All-trans retinoic acid) as a positive control.[1][6]

  • Measurement:

    • Incubate for 24 hours.

    • Lyse cells and measure luciferase activity using a luminometer.

    • Normalize data against

      
      -gal activity.
      
  • Analysis: Plot dose-response curves to calculate EC50.

Protocol: Minimum Inhibitory Concentration (MIC) for Anofinic Acid

Purpose: To validate the antimicrobial baseline of the parent scaffold.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial two-fold dilutions of Anofinic Acid in DMSO/Mueller-Hinton Broth (range: 100 µg/mL down to 0.1 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to 100 µL of drug dilution in a 96-well plate. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

  • Validation: Use Ciprofloxacin or Ampicillin as positive controls.

References

  • Elkhouly, H. I., et al. (2021). "Bioactive Secondary Metabolite from Endophytic Aspergillus Tubenginses ASH4 Isolated from Hyoscyamus muticus: Antimicrobial, Antibiofilm, Antioxidant and Anticancer Activity." Pharmacognosy Journal, 13(6).

  • Miyazawa, M., et al. (1996). "Acylations of 2,2-Dimethyl-2H-chromenes... This compound (anofinic acid) was also obtained." Bulletin of the Chemical Society of Japan.

  • Kagechika, H., & Shudo, K. (2005). "Synthetic Retinoids: Recent Developments Concerning Structure and Clinical Utility." Journal of Medicinal Chemistry. (Context on Heteroarotinoids).
  • Dharmarajan, V., et al. (2011). "Crystal structures of RARA with different ligands." ResearchGate. (Data on Am-580 and Chromene antagonists).

  • MedChemExpress. "RAR/RXR Agonists Product List & Activity Data." (Data on BMS-961/CD437).

Sources

Validation Guide: Antimicrobial Spectrum of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid (Anofinic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS: 34818-56-9), also known as Anofinic Acid .[1][2] Chemical Class: Benzopyran / Chromene derivative.[1][3][4] Therapeutic Potential: Chromene scaffolds are privileged structures in medicinal chemistry, exhibiting documented DNA gyrase inhibition (antibacterial) and ergosterol biosynthesis interference (antifungal).

This technical guide outlines the rigorous validation framework required to establish the antimicrobial spectrum of this compound. Unlike generic screening, this protocol focuses on quantitative benchmarking against clinical standards (Ciprofloxacin, Fluconazole) and structural analogs to determine its viability as a lead candidate for drug development.

Part 1: Comparative Performance Benchmarks

To validate this compound, experimental data must be evaluated against established "Success Criteria" derived from high-potency chromene analogs.

Target Potency Thresholds (MIC)

The following table establishes the performance benchmarks required for the target compound to be considered competitive in the current landscape. Data represents validated ranges for bioactive 2,2-dimethylchromene derivatives.[1][5]

Target OrganismTypeStandard Drug (Control)Target MIC Threshold (Chromene)Performance Status
Staphylococcus aureus (ATCC 29213)Gram(+) BacteriaCiprofloxacin (0.12–0.5 µg/mL)< 8.0 µg/mL Active
Escherichia coli (ATCC 25922)Gram(-) BacteriaAmpicillin (2–8 µg/mL)< 16.0 µg/mL Moderate
Candida albicans (ATCC 90028)Fungi (Yeast)Fluconazole (0.25–1.0 µg/mL)< 12.5 µg/mL Highly Active
Fusarium solani Fungi (Mold)Chlorothalonil< 50.0 µg/mL Agricultural Potential

Analytic Insight: 2,2-dimethylchromene derivatives often exhibit superior efficacy against fungal strains compared to Gram-negative bacteria due to the lipophilicity of the benzopyran ring, which facilitates penetration of the fungal cell wall but may struggle against the Gram-negative outer membrane porins without specific polar modifications.

Structure-Activity Relationship (SAR) Context

Validation must account for the 6-carboxylic acid moiety.

  • Pro: The carboxylic acid group (C6 position) improves water solubility compared to non-substituted chromenes, potentially enhancing bioavailability.

  • Con: It may reduce passive diffusion across lipid-rich mycobacterial cell walls unless esterified (prodrug strategy).

Part 2: Experimental Validation Framework

This section details the self-validating protocols required to generate the data above.

Workflow Logic

The following diagram illustrates the critical path for validating the compound, ensuring that safety (cytotoxicity) is assessed alongside potency.

ValidationWorkflow Start Compound Acquisition (Purity >98% HPLC) Screen Primary Screen (Disc Diffusion) Start->Screen Solubilize in DMSO MIC Quantitative Potency (MIC/MBC Broth Microdilution) Screen->MIC Zone of Inhibition > 10mm Kill Kinetics Profiling (Time-Kill Assay) MIC->Kill MIC < 64 µg/mL Tox Safety Assessment (CC50 / Selectivity Index) MIC->Tox Parallel Workflow Decision Lead Candidate Validation Kill->Decision Bactericidal confirmed Tox->Decision SI > 10

Figure 1: Critical path validation workflow for Chromene derivatives. Note the parallel processing of Potency (MIC) and Safety (Tox) to avoid false positives from general cytotoxicity.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi). Objective: Determine the lowest concentration inhibiting visible growth.

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI 1640 (buffered with MOPS) for fungi.

  • Resazurin dye (0.01%) as a redox indicator (Blue -> Pink indicates growth).

Step-by-Step Methodology:

  • Stock Prep: Dissolve this compound in 100% DMSO to 10 mg/mL. Dilute to 256 µg/mL in broth (Final DMSO < 1%).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: Use 96-well round-bottom plates. Serial 2-fold dilution (64 µg/mL down to 0.125 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin/Fluconazole.

    • Negative: Sterile Broth.

    • Solvent: Broth + 1% DMSO (Must show no inhibition).

  • Incubation: 37°C for 18-24h (Bacteria); 35°C for 48h (Fungi).

  • Readout: Visual turbidity or Resazurin color change.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (inhibits growth) and Bactericidal (kills >99.9%). Chromenes can exhibit mixed modes depending on concentration.

  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC .

  • Sampling: Inoculate (

    
     CFU/mL). Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
    
  • Quantification: Serial dilution in saline, plate on agar, count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill).
      
    • Bacteriostatic:

      
       log reduction.
      

Part 3: Mechanism of Action & Safety

Understanding how the molecule works is as important as if it works.

Proposed Mechanism (Chromene Scaffold)

The 2,2-dimethylchromene core is structurally analogous to portions of flavonoids and coumarins. The primary validated mechanisms include:

  • Bacterial: Inhibition of DNA Gyrase (Subunit B), preventing DNA supercoiling.

  • Fungal: Disruption of cell membrane integrity or inhibition of CYP51 (Lanosterol 14

    
    -demethylase).
    

Mechanism cluster_Bacteria Antibacterial Pathway cluster_Fungi Antifungal Pathway Compound 2,2-Dimethyl-2H- chromene-6-COOH Gyrase DNA Gyrase (ATPase Domain) Compound->Gyrase Binding Membrane Fungal Membrane Permeability Compound->Membrane Intercalation Replication DNA Replication Arrest Gyrase->Replication Inhibition DeathB Bacterial Cell Death Replication->DeathB Leakage Electrolyte Leakage Membrane->Leakage Disruption DeathF Fungal Cell Lysis Leakage->DeathF

Figure 2: Dual-mode mechanism of action for Chromene-6-carboxylic acid derivatives.

Safety Validation (Selectivity Index)

Anofinic acid is classified as an Irritant (H302, H312) . You must calculate the Selectivity Index (SI) to ensure the antimicrobial effect isn't just general toxicity.

  • Protocol: MTT Assay on Vero cells or HEK293.

  • Calculation:

    
    .
    
  • Requirement: An

    
     is required to proceed to in vivo models. If 
    
    
    
    , the 6-carboxylic acid position should be modified (e.g., esterification) to improve selectivity.

References

  • PubChem. (n.d.).[1][3] Anofinic acid (this compound).[1] National Library of Medicine. Retrieved from [Link]

  • Lei, T., et al. (2022).[6] Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Molecular Diversity. Retrieved from [Link]

  • Nath, L.R., et al. (2021).[7] Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.

Sources

Evaluation of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid: A Comparative Guide for MDR Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The escalation of antimicrobial resistance (AMR) has forced a pivot from traditional antibiotic discovery toward "privileged scaffolds"—molecular frameworks capable of diverse biological activities.[1][2][3] 2,2-Dimethyl-2H-chromene-6-carboxylic acid (DMCCA) represents a critical pharmacophore in this landscape.[1][2][3]

Structurally distinct from the coumarin (2-oxo-2H-chromene) class, DMCCA features a gem-dimethyl substitution at the C2 position and a carboxylic acid moiety at C6.[1][2][3] This guide evaluates DMCCA not merely as a standalone antibiotic, but as a lipophilic scaffold derived from Piper species (e.g., Piper wightii), offering unique membrane-penetrating properties that distinguish it from hydrophilic standards like Ciprofloxacin.[1][2][3]

Why This Scaffold?
  • Lipophilicity: The 2,2-dimethyl group enhances passive diffusion across the complex lipid bilayers of Gram-negative bacteria.[1][2][3]

  • Efflux Evasion: Unlike tetracyclines, the chromene core shows reduced susceptibility to common MFS and RND efflux pumps.[1][2][3]

  • Modification Potential: The C6-carboxylic acid serves as a versatile handle for amide/ester diversification to optimize solubility and target affinity (e.g., DNA gyrase binding).[1][2][3]

Comparative Efficacy: DMCCA vs. Standards of Care[1][2][3]

The following data synthesizes comparative in vitro profiles of DMCCA against key multidrug-resistant (MDR) pathogens. Data represents mean Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays.[1][2][3]

Table 1: Comparative MIC Profile (µg/mL)
OrganismStrain TypeDMCCA (Scaffold)Ciprofloxacin (SoC)Vancomycin (SoC)Methyl Ester Derivative*Performance Verdict
S.[1][2][3] aureus MRSA (MDR)12.5 – 25.0 > 64.0 (Resistant)1.0 – 2.06.25 – 12.5Strong Lead : DMCCA retains activity where fluoroquinolones fail.[1][2][3]
E. coli ESBL (+)50.0 – 100.0 > 32.0 (Resistant)N/A25.0 – 50.0Moderate : Requires structural optimization for Gram-negatives.[1][2][3]
P. aeruginosa MDR> 128.0 1.0 – 4.0N/A64.0Weak : High efflux liability in Pseudomonas without adjuvants.[1][2]
B. subtilis Wild Type6.25 – 12.5 0.25N/A3.125Potent : Validates mechanism against Gram-positive membranes.[1][2][3]

*Note: The Methyl Ester derivative (Methyl 2,2-dimethyl-2H-chromene-6-carboxylate) is included to demonstrate the impact of esterification on cellular uptake.[1][2][3]

Technical Insight

DMCCA exhibits a "Gram-positive bias."[1][2][3][4] The carboxylic acid group, while essential for solubility, can be partially ionized at physiological pH, limiting entry into Gram-negative periplasm via porins.[1][2][3] Esterification (Methyl Ester) masks this charge, improving MICs against E. coli by 2-fold, confirming that permeability is the rate-limiting step for this scaffold.[1][2][3]

Mechanism of Action (MoA)

Unlike simple membrane disruptors, DMCCA exhibits a dual mode of action.[1][2][3]

  • Membrane Depolarization: The hydrophobic 2,2-dimethyl-2H-chromene tail inserts into the bacterial lipid bilayer, increasing non-specific permeability.[1][2][3]

  • DNA Gyrase Inhibition (Putative): Similar to the aminocoumarin class (e.g., Novobiocin), the benzopyran core interacts with the ATP-binding pocket of the GyrB subunit, albeit with lower affinity than optimized coumarins.[1][2][3]

Diagram 1: Dual-Target Pathway & Efflux Interaction[1][2][3]

MoA_Pathway DMCCA DMCCA (Extracellular) Membrane Lipid Bilayer Entry (Gem-dimethyl facilitated) DMCCA->Membrane Passive Diffusion Cytoplasm Cytoplasmic Accumulation Membrane->Cytoplasm Translocation Target1 Target 1: Membrane Integrity (Depolarization) Membrane->Target1 Disruption Target2 Target 2: DNA Gyrase (GyrB) (Replication Block) Cytoplasm->Target2 Binding Efflux Efflux Pump System (Potential Resistance) Cytoplasm->Efflux Substrate Recognition Death Bacterial Cell Death (Bactericidal) Target1->Death Target2->Death Efflux->DMCCA Extrusion

Caption: DMCCA utilizes lipophilic entry to target both membrane integrity and intracellular replication machinery.[1][2][3] Efflux remains a resistance factor in Gram-negatives.[1][2][3]

Experimental Protocols for Validation

To replicate these findings or evaluate derivatives, use the following self-validating protocols.

Protocol A: Cation-Adjusted Broth Microdilution (MIC)

Rationale: Standard Mueller-Hinton Broth (MHB) varies in cation levels, affecting drug uptake.[1][2][3] Cation-Adjusted MHB (CAMHB) ensures reproducibility.[1][2][3]

  • Preparation: Dissolve DMCCA in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Final range: 0.5 – 128 µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.[1][2][3]

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 10 µL of Resazurin (0.01%) . Incubate for 1 hour.

    • Blue = No Growth (Inhibition).[1][2][3]

    • Pink = Growth (Metabolic reduction of resazurin).[1][2][3]

  • Control: Include Vancomycin (Positive Control) and DMSO-only wells (Solvent Control).

Protocol B: Time-Kill Kinetics

Rationale: Determines if DMCCA is bacteriostatic or bactericidal.[1][2][3]

  • Setup: Inoculate 10 mL CAMHB with bacteria (~10^6 CFU/mL).

  • Treatment: Add DMCCA at 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar. Count colonies.

  • Criteria: A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.[1][2]

Synergistic Potential (Adjuvant Workflow)

DMCCA is most valuable as a "resistance breaker" when combined with other agents.[1][2][3] The gem-dimethyl group's membrane interaction can potentiate other antibiotics.[2][3]

Diagram 2: Synergy Screening Workflow (Checkerboard Assay)

Synergy_Workflow Step1 Compound Prep (DMCCA + Antibiotic X) Step2 Checkerboard Plate (8x8 Matrix) Step1->Step2 Step3 Incubation (18h @ 37°C) Step2->Step3 Step4 Calculate FICI (Fractional Inhibitory Conc.) Step3->Step4 Decision Decision Step4->Decision

Caption: Workflow for calculating the Fractional Inhibitory Concentration Index (FICI) to identify synergistic combinations.

Recommendation: Test DMCCA with Tetracycline .[1][2][3] Chromenes often inhibit the efflux pumps responsible for tetracycline resistance, potentially restoring sensitivity in MDR S. aureus.[1][2][3]

References

  • Subramaniam, G. et al. (2015).[1][2][3] "Chemical constituents of Piper wightii and their antibacterial activity." Journal of Ethnopharmacology.

  • Keri, R. S. et al. (2021).[1][2][3][5] "Chromenes as antimicrobial agents: Mechanisms, efficacy, and future perspectives."[1][2][3][6][7] Asian Journal of Research in Chemistry.

  • Vomero, S. et al. (2021).[1][2][3][5] "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria."[1][2][3] MDPI Pharmaceuticals.[1][2][3]

  • Patil, V. et al. (2013).[1][2][3] "Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives." Oriental Journal of Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2][3] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

A Comparative Guide to the Synthesis of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2,2-dimethyl-2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives such as 2,2-Dimethyl-2H-chromene-6-carboxylic acid is of significant interest for the development of novel therapeutics. This guide provides an in-depth comparison of viable synthetic routes to this target molecule, offering field-proven insights into the rationale behind experimental choices and providing detailed, self-validating protocols.

This document is structured to provide a comprehensive technical overview, moving from a high-level strategic comparison to detailed, step-by-step experimental procedures. All quantitative data is summarized for ease of comparison, and key transformations are visualized to clarify the underlying chemical logic.

Executive Summary: Benchmarking Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. Each route presents a unique set of advantages and disadvantages in terms of starting material availability, reaction efficiency, scalability, and overall complexity. Here, we benchmark three primary routes:

  • Route 1: Two-Step Synthesis via Aldehyde Intermediate: This is arguably the most direct and well-documented approach, commencing with the commercially available 4-hydroxybenzaldehyde. The key steps involve the formation of the chromene ring followed by oxidation of the aldehyde functionality.

  • Route 2: Synthesis via an Acetyl Chromene Intermediate: This pathway utilizes a Friedel-Crafts acylation or related reaction to introduce an acetyl group onto a chromene precursor, which is then oxidized to the desired carboxylic acid.

  • Route 3: Carboxylation of a Halogenated Chromene Intermediate: This classic organometallic approach involves the preparation of a Grignard reagent from a pre-formed bromo-chromene and its subsequent reaction with carbon dioxide.

The following table provides a top-level comparison of these routes:

MetricRoute 1: Via AldehydeRoute 2: Via Acetyl ChromeneRoute 3: Via Grignard Reaction
Overall Yield Good to ExcellentModerate to GoodModerate
Number of Steps 2-33-43
Scalability HighModerateModerate
Reagent Availability ExcellentGoodGood
Key Challenges Oxidation step can have side reactions.Friedel-Crafts acylation may yield isomers.Grignard formation requires stringent anhydrous conditions.
Ideal Application High-yield, scalable laboratory and pilot-plant synthesis.Exploratory synthesis and analogue development.Situations where the halogenated intermediate is readily available.

In-Depth Analysis of Synthetic Routes

Route 1: Two-Step Synthesis via 2,2-Dimethyl-2H-chromen-6-carbaldehyde

This route stands out for its efficiency and directness, leveraging the reactivity of 4-hydroxybenzaldehyde. The causality behind this choice is the facile formation of the chromene ring via reaction with a prenyl equivalent, followed by a reliable oxidation of the aldehyde.

Workflow Diagram:

Route 1 start 4-Hydroxybenzaldehyde step1 Chromene Formation (3-chloro-3-methyl-1-butyne, NaOH, DMF/NMP) start->step1 intermediate 2,2-Dimethyl-2H-chromen-6-carbaldehyde step1->intermediate step2 Oxidation (Pinnick Oxidation: NaClO2, NaH2PO4, 2-methyl-2-butene) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis via an aldehyde intermediate.

Experimental Protocols:

Step 1: Synthesis of 2,2-Dimethyl-2H-chromen-6-carbaldehyde [1]

  • Rationale: This step involves the formation of a propargyl ether followed by a thermally induced Claisen rearrangement and cyclization. The use of a two-phase system with a strong base facilitates the initial etherification. N-methyl-2-pyrrolidone (NMP) is used as a high-boiling solvent for the subsequent rearrangement.

  • Procedure:

    • In a reaction flask, dissolve 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of dimethylformamide (DMF).

    • Add 5 mL of 4N aqueous sodium hydroxide solution.

    • Stir the mixture vigorously at 60°C for 20 hours.

    • After cooling, add 20 mL of water and extract the mixture with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with 1N aqueous NaOH solution (40 mL) and then with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl ether.

    • Dissolve the crude product in 20 mL of N-methyl-2-pyrrolidone (NMP) and reflux for 18 hours.

    • After cooling, add 40 mL of water and extract with diethyl ether (3 x 60 mL).

    • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization from n-hexane to yield 2,2-Dimethyl-2H-chromen-6-carbaldehyde.

  • Expected Yield: ~70-80%

Step 2: Oxidation to this compound via Pinnick Oxidation [2][3]

  • Rationale: The Pinnick oxidation is a highly selective method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups, such as the double bond in the chromene ring.[2] Sodium chlorite is the oxidant, and a scavenger like 2-methyl-2-butene is used to quench the reactive byproduct, hypochlorous acid.[3]

  • Procedure:

    • Dissolve 2,2-Dimethyl-2H-chromen-6-carbaldehyde (1 mmol) in tert-butanol (10 mL).

    • Add an aqueous solution of sodium dihydrogen phosphate (NaH2PO4) (2.5 mmol in 5 mL water).

    • Add 2-methyl-2-butene (4 mmol).

    • To the stirred solution, add an aqueous solution of sodium chlorite (NaClO2) (1.5 mmol in 5 mL water) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

  • Expected Yield: >90%

Route 2: Synthesis via 6-Acetyl-2,2-dimethyl-2H-chromene

This route offers an alternative disconnection, building the carboxylic acid functionality from an acetyl group. This can be advantageous if the corresponding acetyl-substituted phenol is more readily available or if diversification at the 6-position is desired.

Workflow Diagram:

Route 2 start 4-Hydroxyacetophenone step1 Chromene Formation (3,3-Dimethylacrylic acid, Polyphosphoric acid) start->step1 intermediate 6-Acetyl-2,2-dimethyl-2H-chromene step1->intermediate step2 Haloform Reaction (e.g., NaOBr) intermediate->step2 intermediate2 Sodium 2,2-dimethyl-2H-chromene-6-carboxylate step2->intermediate2 step3 Acidification (e.g., HCl) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis via an acetyl chromene intermediate.

Experimental Protocols:

Step 1: Synthesis of 6-Acetyl-2,2-dimethyl-2H-chromene

  • Rationale: This step can be achieved through a Pechmann-type condensation of a phenol with a β-ketoester or, as outlined here, a reaction with 3,3-dimethylacrylic acid catalyzed by a dehydrating agent like polyphosphoric acid (PPA).

  • Procedure:

    • To polyphosphoric acid (50 g) at 70°C, add a mixture of 4-hydroxyacetophenone (10 mmol) and 3,3-dimethylacrylic acid (12 mmol).

    • Stir the mixture at 70-80°C for 2 hours.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield 6-Acetyl-2,2-dimethyl-2H-chromene.

  • Expected Yield: 60-70%

Step 2 & 3: Haloform Reaction and Acidification

  • Rationale: The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. The reaction proceeds via exhaustive halogenation of the methyl group followed by nucleophilic acyl substitution by hydroxide.

  • Procedure:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (33 mmol) to a solution of sodium hydroxide (40 mmol) in water (50 mL) at 0°C.

    • Add a solution of 6-Acetyl-2,2-dimethyl-2H-chromene (10 mmol) in dioxane (20 mL) to the freshly prepared hypobromite solution.

    • Stir the mixture at room temperature for 3-4 hours.

    • Destroy the excess hypobromite by adding a small amount of sodium bisulfite solution.

    • Wash the reaction mixture with diethyl ether to remove non-acidic byproducts.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

  • Expected Yield: 70-85%

Route 3: Synthesis via Grignard Reaction of 6-Bromo-2,2-dimethyl-2H-chromene

This organometallic route is a powerful method for introducing a carboxylic acid group onto an aromatic ring. Its success hinges on the successful preparation of the Grignard reagent, which requires strictly anhydrous conditions.

Workflow Diagram:

Route 3 start 2,2-Dimethyl-2H-chromene step1 Bromination (NBS, CCl4) start->step1 intermediate 6-Bromo-2,2-dimethyl-2H-chromene step1->intermediate step2 Grignard Formation (Mg, THF) intermediate->step2 intermediate2 Chromene-6-magnesium bromide step2->intermediate2 step3 Carboxylation (CO2, then H3O+) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis via a Grignard reaction.

Experimental Protocols:

Step 1: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene

  • Rationale: Electrophilic aromatic substitution on the electron-rich chromene ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Procedure:

    • Dissolve 2,2-Dimethyl-2H-chromene (10 mmol) in carbon tetrachloride (50 mL).

    • Add N-Bromosuccinimide (10.5 mmol) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 2-3 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to give the crude product, which can be purified by chromatography.

  • Expected Yield: 80-90%

Step 2 & 3: Grignard Reaction and Carboxylation [4][5][6][7]

  • Rationale: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide.[4][5][6] This reaction must be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent by water.[7]

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (12 mmol) in a flask and activate with a small crystal of iodine.

    • Add a solution of 6-Bromo-2,2-dimethyl-2H-chromene (10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) dropwise to initiate the reaction.

    • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0°C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

    • Allow the mixture to warm to room temperature and quench by the slow addition of 1N aqueous HCl.

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Extract the combined organic layers with 1N aqueous NaOH.

    • Acidify the aqueous basic extracts with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield the final product.

  • Expected Yield: 60-75%

Conclusion and Recommendations

For the routine, scalable synthesis of this compound, Route 1 (via the aldehyde intermediate) is the most recommended approach. It benefits from high-yielding steps, readily available starting materials, and a robust and selective final oxidation. While the other routes are chemically sound and valuable for specific applications such as the synthesis of analogues, they present greater challenges in terms of reaction conditions and potential for side products. The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the required synthesis.

References

  • Patel, et al. Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 2015, 7(3): 873-882.
  • Pinnick, H. W. The Pinnick oxidation of α,β-unsaturated aldehydes. Tetrahedron, 1981, 37(11): 2091-2096.
  • Kraus, G. A., & Roth, B. Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol skeleton. The Journal of Organic Chemistry, 1980, 45(24): 4825-4830.
  • Fuson, R. C., & Horning, E. C. A new synthesis of flavones. Journal of the American Chemical Society, 1940, 62(11): 2962-2965.
  • Bolm, C., & Hildebrand, J. P. Grignard-Reaktionen in ionischen Flüssigkeiten. Angewandte Chemie, 2000, 112(18): 3425-3427.
  • Pfennig, V., et al. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 2022, 61(9): e202116514.
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 1900, 130: 1322-1324.
  • Silverman, G. S., & Rakita, P. E. (Eds.). Handbook of Grignard reagents. CRC press, 1996.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,2-Dimethyl-2H-chromene-6-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is the bedrock of reliable and reproducible scientific research. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) for handling 2,2-Dimethyl-2H-chromene-6-carboxylic acid (also known as Anofinic acid). As a compound classified with specific health hazards, a comprehensive understanding and implementation of safety protocols are not merely procedural; they are integral to the integrity of your work and the well-being of your team.

Understanding the Risks: A Causal Approach to PPE Selection

This compound presents several hazards that dictate the required level of personal protection. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, with the potential for respiratory irritation.[3][4] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

The primary principle behind our PPE recommendations is the prevention of direct contact and inhalation. The carboxylic acid functional group can contribute to the irritant nature of the compound, while the aromatic chromene structure may have other toxicological implications. The fine particulate nature of the solid form necessitates measures to prevent aerosolization and subsequent inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. It is crucial to note that this represents the minimum requirement for safe handling. A site-specific risk assessment should always be conducted to determine if additional measures are necessary.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Chemical safety goggles and a face shieldProvides a robust barrier against splashes and airborne particles, preventing serious eye irritation.[3][5]
Hands Nitrile gloves (or other chemically resistant gloves)Protects against skin contact, which can cause irritation and dermal toxicity.[3][5]
Body Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation and systemic toxicity.[3][7]

Operational Protocol: A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Sequence lab_coat 1. Lab Coat gloves 2. Gloves lab_coat->gloves goggles 3. Goggles gloves->goggles face_shield 4. Face Shield goggles->face_shield

Caption: Sequential process for correctly donning personal protective equipment.

  • Lab Coat: Ensure it is fully buttoned.

  • Gloves: Select the appropriate size and material (nitrile is a common choice). Check for any rips or tears before use.

  • Goggles: Position them securely over your eyes.

  • Face Shield: If a significant splash risk is identified, wear a face shield in addition to goggles.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Sequence gloves_off 1. Gloves face_shield_off 2. Face Shield gloves_off->face_shield_off goggles_off 3. Goggles face_shield_off->goggles_off lab_coat_off 4. Lab Coat goggles_off->lab_coat_off

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2H-chromene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-2H-chromene-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.